Trientine hydrochloride
Description
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.2ClH/c7-1-3-9-5-6-10-4-2-8;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIICXRPHEJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057863 | |
| Record name | Trientine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38260-01-4 | |
| Record name | Trientine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038260014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC3NX54582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Trientine hydrochloride?
This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Trientine hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, synthesis, and quantitative analysis.
Chemical Structure and Properties
This compound, chemically known as N,N'-bis(2-aminoethyl)-1,2-ethanediamine dihydrochloride (B599025), is a potent copper chelating agent.[1][2] Its primary therapeutic use is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation in the body.[3][4] this compound functions by forming a stable complex with copper, which is then excreted through the kidneys.[4][5]
The fundamental structure consists of a linear polyamine, triethylenetetramine (B94423) (TETA), salified with two equivalents of hydrochloric acid.[1] This salt form enhances the stability of the compound, particularly in comparison to its free base.[3] The presence of four nitrogen atoms in the trientine molecule is crucial for its chelating activity, allowing it to form a stable planar ring complex with copper ions.[4][6]
Physicochemical Properties
This compound is a white to pale yellow crystalline powder that is hygroscopic.[1][7] It exhibits high solubility in water, is soluble in methanol, slightly soluble in ethanol, and insoluble in chloroform (B151607) and ether.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: General and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | N',N'-bis(2-aminoethyl)ethane-1,2-diamine;dihydrochloride | [5] |
| Synonyms | Triethylenetetramine dihydrochloride, Syprine | [5] |
| CAS Number | 38260-01-4 | [5] |
| Molecular Formula | C₆H₁₈N₄·2HCl | [8] |
| Molecular Weight | 219.2 g/mol | [8] |
| SMILES | NCCNCCNCCN.Cl.Cl | [8] |
| InChI Key | WYHIICXRPHEJKI-UHFFFAOYSA-N | [8] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Metabolism | Acetylation to N¹-acetyltriethylenetetramine and N¹,N¹⁰-diacetyltriethylenetetramine | [3] |
| Elimination Half-life | 13.8 to 16.5 hours | [3] |
| Excretion | Primarily in urine as the parent drug and its acetylated metabolites | [3] |
Table 3: Analytical Method Parameters
| Method | Parameter | Value | Reference(s) |
| RP-HPLC | Linearity Range | Not specified | |
| Limit of Detection (LOD) | Not specified | [9] | |
| Limit of Quantification (LOQ) | Not specified | [9] | |
| LC-MS/MS | Linearity Range (Trientine) | 10.009 ng/mL to 1000.571 ng/mL | [10][11] |
| Linearity Range (N1-Acetyl Trientine) | 10.009 ng/mL to 1000.628 ng/mL | [10][11] |
Mechanism of Action: Copper Chelation
The therapeutic effect of this compound is derived from its ability to chelate excess copper in the body. This process involves a dual mechanism of action.[3] Systemically, trientine binds to absorbed copper, forming a stable, soluble complex that is subsequently eliminated through urinary excretion.[3][4] Additionally, trientine can chelate copper within the gastrointestinal tract, thereby inhibiting its initial absorption.[3][12]
Experimental Protocols
Synthesis of this compound
A representative synthesis method for this compound involves a multi-step process starting from ethylenediamine (B42938).[13]
Protocol:
-
Preparation of Intermediate I: Ethylenediamine is dissolved in an organic solvent and cooled to 0°C. Di-tert-butyl dicarbonate (B1257347) is then added to the solution to perform a tert-butoxycarbonyl (Boc) protection reaction, yielding Intermediate I. The molar ratio of ethylenediamine to di-tert-butyl dicarbonate can range from 10:1 to 1:1.[13]
-
Preparation of Intermediate II: Intermediate I is condensed with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. The reaction mixture is heated to 100°C for 36 hours. After the reaction, water is added, and the product is extracted with chloroform. The organic phase is dried and purified by column chromatography to obtain Intermediate II.[13]
-
Deprotection and Salt Formation: Intermediate II is subjected to a deprotection step to remove the Boc groups, followed by treatment with hydrochloric acid to form the final product, this compound.[13]
Quantification by RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with PDA detection has been developed for the quantification of this compound in pharmaceutical dosage forms.
Protocol:
-
Chromatographic Conditions:
-
Column: Waters Reliant C8 (250 mm x 4.6 mm ID, 5µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Ammonium (B1175870) formate (B1220265) buffer (pH 5.3 ± 0.05).
-
Detection: UV detection at 220 nm.
-
Flow Rate: 20 µL/min.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 200 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent.
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask. Add 40 mL of diluent, 1 mL of 1N sodium hydroxide (B78521), and 1.5 mL of ammonium hydroxide solution and mix well.
-
Place the flask in an ice bath to cool to 2-8°C and maintain this temperature for 15 minutes.
-
Add 2 mL of benzoyl chloride to the flask and keep it in the ice bath for 2 minutes.
-
Allow the flask to stand at room temperature for 30 minutes, then dilute to volume with the diluent.
-
-
Sample Preparation (from capsules):
-
An equivalent sample preparation procedure is followed using the contents of the this compound capsules.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is approximately 12.497 minutes under these conditions.
-
Quantification by LC-MS/MS
A sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Trientine and its primary metabolite, N1-Acetyl Trientine, in human plasma.[10][11]
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Conclusion
This technical guide has provided a detailed examination of the chemical structure, properties, and analytical methods for this compound. The information presented, including quantitative data, experimental protocols, and visual diagrams, offers a valuable resource for researchers and professionals engaged in the study and development of this important therapeutic agent. The methodologies outlined for synthesis and analysis provide a foundation for further research and quality control in the pharmaceutical industry.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C6H20Cl2N4 | CID 71433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. US10508075B2 - Process for preparation of trientine dihydrochloride - Google Patents [patents.google.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. tga.gov.au [tga.gov.au]
- 13. CN108164427B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
Pharmacodynamics of Trientine hydrochloride as a copper chelator
An In-depth Technical Guide to the Pharmacodynamics of Trientine Hydrochloride as a Copper Chelator
Introduction
Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, which impairs the body's ability to excrete copper.[1][2][3] This leads to a toxic accumulation of copper, primarily in the liver and brain, resulting in severe hepatic, neurological, and psychiatric symptoms.[1][3] The cornerstone of treatment for Wilson's disease involves lifelong therapy with copper chelating agents to remove excess copper and prevent its re-accumulation.[4][5] this compound, a polyamine chelating agent, is a critical therapeutic option, particularly for patients intolerant to D-penicillamine.[3][4][5] This guide provides a detailed examination of the pharmacodynamics of this compound, its mechanism of action, quantitative effects on copper homeostasis, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action that promotes a negative copper balance in the body.[1][6]
-
Systemic Copper Chelation : After oral administration and absorption into the bloodstream, trientine directly binds to free (non-ceruloplasmin-bound) copper ions in the plasma and tissues.[1][7] It forms a stable, water-soluble complex with copper through coordination bonds with its four constituent nitrogen atoms.[5][7][8] This trientine-copper complex is then readily filtered by the kidneys and eliminated from the body via urinary excretion.[1][8][9]
-
Inhibition of Intestinal Copper Absorption : Trientine present in the gastrointestinal tract can also chelate dietary copper, preventing its absorption into the portal circulation and subsequent uptake by the liver.[4][6][9] This action complements its systemic effect by reducing the influx of new copper into the body.
These two mechanisms work in concert to deplete systemic copper stores and maintain a safe level of the metal, thereby mitigating its toxic effects.
Pharmacodynamic Markers and Quantitative Effects
The pharmacodynamic effect of trientine is primarily assessed by monitoring changes in copper levels in serum and urine. The key markers are:
-
Serum Free Copper : Also known as non-ceruloplasmin-bound copper (NCC), this is the toxic fraction of copper that accumulates in tissues. The goal of therapy is to maintain NCC levels within a safe range.[4]
-
24-Hour Urinary Copper Excretion (UCE) : This measurement reflects the amount of copper being actively removed from the body and is a direct indicator of the chelator's efficacy and patient compliance.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacodynamics of this compound from clinical and preclinical studies.
Table 1: Recommended Dosages and Monitoring Parameters for this compound in Wilson's Disease
| Parameter | Adults | Children (≥ 5 years) | Reference |
|---|---|---|---|
| Initial Daily Dosage | 750 - 1,250 mg, in 2-4 divided doses | 500 - 750 mg, in 2-4 divided doses | [7] |
| Maximum Daily Dosage | 2,000 mg | 1,500 mg | [7] |
| Target Serum Free Copper | < 10 mcg/dL (or < 2.3 micromol/L) | < 10 mcg/dL (or < 2.3 micromol/L) | [4][7] |
| Adequate Maintenance UCE | 0.2 - 0.5 mg/24 hours | Varies, aim for negative copper balance | [10] |
| Initial Phase UCE | 0.5 - 1.0 mg/24 hours | Varies, higher than maintenance | [10][11] |
| Monitoring Frequency | Serum NCC: At baseline, 3 months, then every 6 months. UCE: Every 6-12 months. | Serum NCC: At baseline, 3 months, then every 6 months. UCE: Every 6-12 months. |[10][12] |
Note: Dosages are for this compound. Different salt forms, like trientine tetrahydrochloride, are not substitutable on a mg-per-mg basis.[12]
Table 2: Pharmacodynamic Effects of Trientine in Preclinical Animal Models
| Animal Model | Trientine Administration | Key Pharmacodynamic Findings | Reference |
|---|---|---|---|
| Long-Evans Cinnamon (LEC) Rats | 1500 ppm in drinking water for 18 weeks | Inhibited development of hepatitis; Reduced liver copper levels by up to 50%. | [13] |
| Long-Evans Cinnamon (LEC) Rats | Long-term (87 weeks) | Reduced liver copper by 33%; Significantly lowered incidence and number of hepatocellular carcinomas. | [13] |
| Rats with Pressure Overload-Induced Cardiac Hypertrophy | 21.9 mg/kg/day (low dose) for 6 weeks | Replenished copper in the heart; Increased urinary copper excretion; Decreased blood and kidney copper. | [14] |
| Rats with Pressure Overload-Induced Cardiac Hypertrophy | 87.6 mg/kg/day (high dose) for 6 weeks | Did not replenish heart copper; Markedly increased urinary copper excretion. |[14] |
Experimental Protocols and Methodologies
Evaluating the pharmacodynamics of copper chelators requires precise and validated analytical methods.
Measurement of Serum and Urinary Copper
The determination of copper concentrations in biological matrices is fundamental to assessing the efficacy of trientine therapy.
Protocol: Quantification of Copper in Serum and Urine
-
Sample Collection : For UCE, collect urine over a 24-hour period in a copper-free container.[7][11] For serum copper, collect whole blood in a trace metal-free tube.
-
Sample Preparation : Samples may require digestion with acids (e.g., nitric acid) to release protein-bound copper and remove organic matrix interference.
-
Analysis : The primary method for quantifying total copper is Atomic Absorption Spectroscopy (AAS) .[15] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is also used for its high sensitivity.[16]
-
Calculation of Serum Free Copper (NCC) : This is not measured directly but calculated using the following formula: NCC (mcg/dL) = Total Serum Copper (mcg/dL) - [Ceruloplasmin (mg/dL) x 3] The factor of 3 is used because approximately 3 mcg of copper is bound to every 1 mg of ceruloplasmin.
In Vitro Copper Binding Assays
In vitro studies are crucial for determining the binding affinity and selectivity of chelators for copper ions.
Protocol: Fluorescence Spectroscopy for Dissociation Constant (Kd) Measurement
-
Principle : This method measures the change in fluorescence of a chelator upon binding to a metal ion. Trientine itself is not fluorescent, so this method is often applied to newly synthesized fluorescent derivatives or in competitive binding assays.[17]
-
Reagents : Synthesized trientine derivative, solutions of Cu(II) ions (e.g., CuSO₄), and appropriate buffer solutions.
-
Procedure : a. Prepare a solution of the trientine derivative at a fixed concentration. b. Titrate this solution with increasing concentrations of Cu(II) ions. c. After each addition, measure the fluorescence emission spectrum using a spectrofluorometer. d. Plot the change in fluorescence intensity against the copper concentration.
-
Analysis : Fit the resulting binding curve to a suitable binding model (e.g., 1:1 binding) to calculate the dissociation constant (Kd), which is a measure of binding affinity.
Animal Models of Copper Overload
The Long-Evans Cinnamon (LEC) rat is a well-established animal model for Wilson's disease.[13] These rats have a spontaneous mutation analogous to the human ATP7B gene, leading to hepatic copper accumulation, oxidative stress, and the spontaneous development of hepatitis and hepatocellular carcinoma.[13] This model is invaluable for preclinical evaluation of the pharmacodynamic and long-term therapeutic effects of chelating agents like trientine.
Cellular and Signaling Pathways
While the primary pharmacodynamic effect of trientine is the systemic removal of copper, this action has significant downstream consequences on cellular pathways disrupted by copper toxicity.
Excess intracellular copper generates reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress.[6] This damages lipids, proteins, and DNA, and can trigger inflammatory cascades and programmed cell death pathways like cuproptosis and ferroptosis.[6]
By chelating and removing excess free copper, trientine mitigates these toxic effects:
-
Reduces Oxidative Stress : Lowering the concentration of redox-active copper ions decreases the catalytic production of ROS.[18]
-
Inhibits Inflammatory Responses : Studies have shown that copper chelation with trientine can inhibit inflammatory gene expression in liver tissue following injury.[18]
-
Restores Mitochondrial Function : Copper is essential for mitochondrial respiration, but its excess is damaging. By restoring copper homeostasis, trientine can help improve mitochondrial function and cellular bioenergetics.[19]
Conclusion
The pharmacodynamics of this compound are centered on its robust capacity to chelate copper. Through a dual mechanism of systemic chelation leading to urinary excretion and inhibition of intestinal absorption, it effectively induces a negative copper balance. The therapeutic efficacy is monitored through quantifiable markers, primarily serum free copper and 24-hour urinary copper excretion. Experimental protocols, from in vitro binding assays to the use of preclinical animal models, have thoroughly characterized its action. By reducing the body's toxic copper burden, trientine mitigates the downstream cellular damage caused by oxidative stress and inflammation, establishing it as a vital agent in the management of Wilson's disease.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Safety of penicillamine and trientine in the treatment of Wilson’s disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review - this compound (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tga.gov.au [tga.gov.au]
- 5. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-lactancia.org [e-lactancia.org]
- 8. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 9. ansm.sante.fr [ansm.sante.fr]
- 10. drugs.com [drugs.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Inhibition of hereditary hepatitis and liver tumor development in Long-Evans cinnamon rats by the copper-chelating agent trientine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Reactivity Evaluation on Copper Etching Using Organic Chelators -Korean Journal of Materials Research | Korea Science [koreascience.kr]
- 17. Synthesis of Trientine derivatives and determination of their copper binding affinities [open.metu.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Trientine Hydrochloride: A Deep Dive into its Therapeutic Role in Wilson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Wilson's disease, a rare autosomal recessive disorder, stems from mutations in the ATP7B gene, leading to a pathological accumulation of copper in the liver, brain, and other vital organs. This copper overload triggers a cascade of cellular damage, manifesting in a wide spectrum of hepatic and neuropsychiatric symptoms. Trientine hydrochloride, a chelating agent, stands as a critical therapeutic intervention in the management of Wilson's disease. This technical guide provides a comprehensive overview of the role of this compound in the pathology of Wilson's disease, delving into its mechanism of action, clinical efficacy supported by quantitative data, and detailed experimental protocols for monitoring its therapeutic effects. Furthermore, this guide employs data visualization through Graphviz to illustrate key signaling pathways, experimental workflows, and the logical framework of trientine's intervention.
The Pathophysiology of Wilson's Disease: A Copper Overload Crisis
The core of Wilson's disease pathology lies in the dysfunction of the ATP7B protein, a copper-transporting P-type ATPase predominantly expressed in hepatocytes.[1][2] In a healthy individual, ATP7B facilitates the incorporation of copper into ceruloplasmin and excretes excess copper into the bile.[1] Mutations in the ATP7B gene impair these functions, leading to a progressive buildup of intracellular copper.[1][3]
This excess copper is highly toxic, primarily through the generation of reactive oxygen species (ROS) via Fenton and Haber-Weiss reactions.[4][5] The resulting oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA.[4][6] In the liver, this manifests as steatosis, inflammation, fibrosis, and ultimately cirrhosis. In the brain, copper accumulation, particularly in the basal ganglia, leads to neuronal dysfunction and death, causing the characteristic neurological and psychiatric symptoms of the disease.[7]
Mechanism of Action: this compound as a Copper Chelator
This compound's therapeutic efficacy is rooted in its function as a potent copper chelating agent.[8] Its primary mechanism involves the formation of a stable, soluble complex with copper, which is then readily excreted by the kidneys, effectively increasing urinary copper output.[1][8] This action directly counteracts the foundational pathology of Wilson's disease by reducing the body's total copper burden.[9] Additionally, trientine may also inhibit the intestinal absorption of copper, further contributing to a negative copper balance.[1][10]
Clinical Efficacy of this compound
Numerous studies have demonstrated the clinical efficacy of this compound in managing both the hepatic and neurological manifestations of Wilson's disease. It is often used as a first-line treatment or as an alternative for patients intolerant to D-penicillamine.[9][11]
Quantitative Efficacy Data
The following tables summarize the quantitative data from key clinical studies evaluating the efficacy of this compound in patients with Wilson's disease.
Table 1: Hepatic and Neurological Outcomes with Trientine Treatment (Weiss et al., 2013) [9][11][12]
| Outcome Category | First-Line Trientine (Symptomatic Patients) | Second-Line Trientine (Symptomatic Patients) |
| Hepatic Improvement | 90.9% | 70.5% |
| Neurological Improvement | ~66% | ~45% |
| Treatment Discontinuation due to Adverse Events | 7.1% | Not Reported |
Table 2: Longitudinal Urinary Copper Excretion in Trientine-Treated Patients (Walshe, 2011) [9][13]
| Time Point | Mean 24-hour Urinary Copper Excretion (µ g/24h ) |
| Pre-treatment (Neurological Patients) | 305.58 |
| After 1 Year of Treatment | Significant Decrease |
| After 2 Years of Treatment | Approaching Normal Levels |
Note: The study by Walshe (2011) indicated a significant fall in urinary copper excretion after 1 and 2 years of treatment with chelating agents, including a subgroup treated with trientine, suggesting a reduction in the body's copper load.[13]
Experimental Protocols for Monitoring Trientine Therapy
Effective management of Wilson's disease with this compound necessitates regular and comprehensive monitoring to ensure efficacy and safety.
Biochemical Monitoring
-
24-Hour Urinary Copper Excretion:
-
Objective: To assess the cupriuretic effect of trientine and monitor patient adherence.
-
Protocol: Patients collect all urine over a 24-hour period in a metal-free container.[4][13] The total volume is recorded, and an aliquot is sent for copper quantification, typically by atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.[14] During initial treatment, on-treatment urinary copper excretion is expected to be significantly elevated.[15] For maintenance therapy, the target on-treatment 24-hour urinary copper is typically 200-500 µ g/day .[15]
-
-
Serum Copper and Ceruloplasmin:
-
Objective: To assess overall copper status.
-
Protocol: A blood sample is collected to measure total serum copper and ceruloplasmin levels. While ceruloplasmin is often low in Wilson's disease, it can be an unreliable marker due to being an acute-phase reactant.[11]
-
-
Non-Ceruloplasmin-Bound ("Free") Copper:
-
Objective: To measure the toxic component of circulating copper.
-
Protocol: This is typically calculated using the formula: Total Serum Copper (µg/dL) - (3 x Ceruloplasmin (mg/dL)).[15] Direct measurement methods are also being developed.[16] The therapeutic goal is to maintain a low level of free copper.
-
-
Liver Function Tests (LFTs):
-
Objective: To monitor hepatic function and response to treatment.
-
Protocol: Regular monitoring of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and albumin levels.[17] Improvement in these parameters is expected with effective chelation therapy.
-
Neurological Assessment
-
Unified Wilson's Disease Rating Scale (UWDRS):
-
Objective: To quantitatively assess the severity of neurological and psychiatric manifestations.
-
Protocol: A standardized clinical scale that includes sections on consciousness, activities of daily living (patient-reported), and a detailed neurological examination conducted by a clinician.[18][19] The neurological subscale is particularly important for tracking changes in motor and cognitive function over time.[20]
-
-
Global Assessment Scale for Wilson's Disease (GAS for WD):
-
Objective: To provide a global assessment of disability across multiple domains.
-
Protocol: A two-tiered scale that evaluates global disability (liver, cognition, motor, osseomuscular) and neurological dysfunction in more detail.[2]
-
Hepatic Imaging and Biopsy
-
Liver Ultrasound:
-
Objective: To assess liver morphology and screen for hepatocellular carcinoma in patients with cirrhosis.
-
Protocol: Standard abdominal ultrasound performed at regular intervals.[21]
-
-
Liver Biopsy:
-
Objective: To quantify hepatic copper content for diagnosis and, in some cases, to assess the degree of liver damage.
-
Protocol: A tissue sample is obtained via percutaneous or transjugular biopsy. A portion of the specimen should be sent fresh (not in formalin) for quantitative copper analysis.[7][22] The remainder is fixed for histological examination to assess for steatosis, inflammation, and fibrosis.[7]
-
Visualizing the Role of Trientine in Wilson's Disease
Signaling Pathways of Copper-Induced Cellular Damage
The following diagram illustrates the key molecular pathways involved in copper-induced hepatocyte and neuronal damage, and the point of intervention for this compound.
Caption: Molecular pathways of copper toxicity and trientine intervention.
Experimental Workflow for Monitoring Trientine Therapy
This diagram outlines the cyclical process of monitoring a patient with Wilson's disease undergoing treatment with this compound.
References
- 1. Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cellular mechanisms of copper neurotoxicity in human, differentiated neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trientine dihydrochloride for Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. england.nhs.uk [england.nhs.uk]
- 10. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 5, Details of Included Studies - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The pattern of urinary copper excretion and its response to treatment in patients with Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Long-term evaluation of urinary copper excretion and non-caeruloplasmin associated copper in Wilson disease patients under medical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. england.nhs.uk [england.nhs.uk]
- 18. researchgate.net [researchgate.net]
- 19. jcdr.net [jcdr.net]
- 20. researchgate.net [researchgate.net]
- 21. Monitoring Your Treatment - Wilson Disease Association [wilsondisease.org]
- 22. researchgate.net [researchgate.net]
In Vitro Chelating Properties of Trientine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trientine hydrochloride, a polyamine chelating agent, is a crucial therapeutic for Wilson's disease, a genetic disorder characterized by toxic copper accumulation. Its primary mechanism of action lies in its ability to form stable complexes with excess copper, facilitating its excretion from the body. Beyond its established clinical use, in vitro studies have been instrumental in elucidating the fundamental chelating properties of Trientine, providing a deeper understanding of its efficacy and potential applications in other conditions marked by metal dysregulation. This technical guide provides an in-depth overview of the in vitro studies on this compound's chelating properties, focusing on quantitative data, detailed experimental protocols, and the cellular signaling pathways influenced by its metal-binding capacity.
Data Presentation: Quantitative Chelating Properties
The efficacy of a chelating agent is quantitatively defined by its stability and dissociation constants with target metal ions. The following tables summarize the reported in vitro stability constants for Trientine (TETA) and its metabolites with copper (Cu(II)) and zinc (Zn(II)). A higher stability constant (log K) indicates a stronger bond between the chelator and the metal ion. The pM value (e.g., pCu) is the negative logarithm of the free metal ion concentration at a specific pH and total concentrations of metal and ligand, providing a measure of the chelator's efficiency under more physiologically relevant conditions.
| Ligand | Metal Ion | log K (Stability Constant) | Reference |
| Trientine (TETA) | Cu(II) | 20.01 | |
| Trientine (TETA) | Zn(II) | 11.4 | |
| Monoacetyl-TETA (MAT) | Cu(II) | 16.96 | |
| Monoacetyl-TETA (MAT) | Zn(II) | 9.49 | |
| Diacetyl-TETA (DAT) | Cu(II) | 13.59 | |
| Diacetyl-TETA (DAT) | Zn(II) | 7.57 |
| Ligand | pCu | pZn | Reference |
| Trientine (TETA) | 18.2 | 10.1 | |
| Monoacetyl-TETA (MAT) | 15.6 | 8.2 | |
| Diacetyl-TETA (DAT) | 12.5 | 6.5 |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to characterize the chelating properties of this compound.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.
Objective: To determine the stoichiometry and stability constants of Trientine-metal complexes.
Materials:
-
This compound
-
Metal salt (e.g., CuSO₄, ZnCl₂)
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH), carbonate-free
-
High-purity water (Milli-Q or equivalent)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)
-
pH electrode and potentiometer
-
Thermostated titration vessel
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Solution Preparation: Prepare stock solutions of Trientine, metal salt, acid, and base of known concentrations in high-purity water. The ionic strength of all solutions should be adjusted to a constant value (e.g., 0.1 M) with the inert salt.
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For more accurate results, perform a Gran titration to determine the standard potential (E°) of the electrode and the residual acidity/alkalinity in the system.
-
Titration:
-
Pipette a known volume and concentration of Trientine solution into the thermostated titration vessel.
-
If determining metal-ligand stability constants, add a known amount of the metal salt solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).
-
Acidify the solution with a known amount of standard acid.
-
Bubble inert gas through the solution to remove dissolved CO₂.
-
Titrate the solution with the standardized base, recording the potential (mV) or pH value after each addition of titrant. Add smaller increments of titrant near the equivalence points.
-
-
Data Analysis: The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of Trientine and the stability constants of the metal-Trientine complexes.
Spectrophotometric Assay for Chelation Assessment
UV-Vis spectrophotometry can be used to monitor the formation of metal-ligand complexes, especially if the complex has a distinct absorption spectrum from the free ligand and metal ion.
Objective: To confirm the formation of Trientine-copper complexes and assess chelation efficiency.
Materials:
-
This compound
-
Copper(II) sulfate (B86663) solution
-
Buffer solutions for pH control (e.g., acetate, phosphate)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Wavelength Scan: Record the UV-Vis absorption spectra of Trientine solution, copper(II) sulfate solution, and a mixture of the two at a specific pH. Identify the wavelength of maximum absorbance (λmax) for the Trientine-copper complex.
-
Molar Ratio Method:
-
Prepare a series of solutions with a constant concentration of Trientine and varying concentrations of copper(II) sulfate.
-
Maintain a constant pH using a buffer.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot absorbance versus the molar ratio of [Cu]/[Trientine]. The plot will show an increase in absorbance until the stoichiometric ratio is reached, after which it will plateau. The inflection point indicates the stoichiometry of the complex.
-
-
Continuous Variation Method (Job's Plot):
-
Prepare a series of solutions where the total molar concentration of Trientine and copper(II) is constant, but their mole fractions vary.
-
Measure the absorbance of each solution at the λmax of the complex.
-
Plot absorbance versus the mole fraction of one component. The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.
-
Fluorescence Spectroscopy for Binding Affinity
Fluorescence quenching assays can be employed to study the binding of metal ions to ligands that possess intrinsic fluorescence or are derivatized with a fluorescent probe. Since Trientine is not intrinsically fluorescent, this method would typically involve a competitive binding assay with a fluorescent copper indicator.
Objective: To determine the binding affinity of Trientine for copper(II) through a competitive binding assay.
Materials:
-
This compound
-
Copper(II) sulfate solution
-
A fluorescent copper indicator (e.g., a dye whose fluorescence is quenched or enhanced upon binding to copper)
-
Buffer solution
-
Fluorometer
Procedure:
-
Indicator Characterization: Determine the excitation and emission maxima of the fluorescent copper indicator. Characterize the change in fluorescence intensity of the indicator upon titration with a copper solution to determine its binding affinity for copper.
-
Competitive Titration:
-
Prepare a solution containing the fluorescent indicator and a known concentration of copper(II) to form the fluorescent complex.
-
Titrate this solution with increasing concentrations of Trientine.
-
Measure the fluorescence intensity after each addition of Trientine. As Trientine chelates copper from the indicator, a change in fluorescence (recovery or further quenching, depending on the indicator) will be observed.
-
-
Data Analysis: The data is fitted to a competitive binding equation to calculate the dissociation constant (Kd) or association constant (Ka) of the Trientine-copper complex.
In Vitro Cell-Based Assays for Apoptosis
Copper depletion by Trientine has been shown to induce apoptosis in certain cell types, a process that can be monitored using flow cytometry.
Objective: To assess the pro-apoptotic effect of Trientine-mediated copper chelation.
Materials:
-
Cell line of interest (e.g., fibrosarcoma cells)
-
Cell culture medium and supplements
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to a desired confluency.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include an untreated control group.
-
-
Cell Staining:
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Signaling Pathways and Experimental Workflows
Trientine-Induced Apoptosis via p38 MAPK Pathway
In vitro studies have demonstrated that Trientine's copper-chelating activity can induce apoptosis in cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Copper is an essential cofactor for several enzymes, and its depletion by Trientine leads to cellular stress, which in turn activates the p38 MAPK cascade, ultimately resulting in programmed cell death.
Caption: Trientine-induced p38 MAPK apoptosis pathway.
General Experimental Workflow for Assessing Chelating Properties
The in vitro evaluation of a chelating agent like Trientine typically follows a systematic workflow, starting from basic physicochemical characterization to cell-based functional assays.
A Technical Comparison of Trientine Dihydrochloride and Trientine Tetrahydrochloride for Pharmaceutical Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Trientine, an essential copper-chelating agent for the treatment of Wilson's disease, is available in two primary hydrochloride salt forms: dihydrochloride (B599025) and tetrahydrochloride. The choice of salt form has significant implications for a drug product's stability, storage, handling, and bioavailability. This technical guide provides a detailed comparison of the fundamental differences between trientine dihydrochloride and trientine tetrahydrochloride, focusing on their physicochemical properties, stability, and pharmacokinetic profiles. This document synthesizes data from peer-reviewed literature and regulatory guidelines to offer a comprehensive resource for scientists and professionals engaged in pharmaceutical research and development.
Introduction
Trientine (triethylenetetramine) is a polyamine that acts as a chelating agent to bind and facilitate the excretion of excess copper from the body.[1][2] It is a critical second-line therapy for patients with Wilson's disease, a rare genetic disorder of copper metabolism, who are intolerant to penicillamine.[2] The active pharmaceutical ingredient (API), trientine, is a liquid organic base that is formulated as a hydrochloride salt to produce a stable, solid crystalline form suitable for oral administration.[3]
Two salt forms are predominantly used in pharmaceutical preparations: trientine dihydrochloride (TETA 2HCl) and trientine tetrahydrochloride (TETA 4HCl). While both deliver the same active moiety, their distinct salt structures lead to fundamental differences in their chemical and physical properties. These differences are not trivial; they directly impact manufacturing processes, shelf-life, storage requirements, and clinical pharmacology. This guide will explore these core differences in detail.
Chemical Structure and Physicochemical Properties
The fundamental difference between the two salts lies in the degree of protonation of the four nitrogen atoms in the trientine molecule. The dihydrochloride salt has two of the four amine groups protonated, while the tetrahydrochloride salt has all four protonated. This distinction is the primary determinant of their differing properties.
dot
Caption: Relationship between Trientine Base and its Hydrochloride Salts.
A summary of the core physicochemical properties is presented in Table 1. The addition of two extra hydrochloride molecules significantly increases the molecular weight of the tetrahydrochloride salt.
| Property | Trientine Dihydrochloride | Trientine Tetrahydrochloride | Reference(s) |
| Synonyms | TETA 2HCl, Trientine HCl | TETA 4HCl, Cuprior® | [4][5] |
| Molecular Formula | C₆H₂₀Cl₂N₄ | C₆H₂₂Cl₄N₄ | [6][7] |
| Molecular Weight | 219.15 g/mol | 292.08 g/mol | [3][8] |
| Appearance | White to pale yellow crystalline powder | White crystalline powder | [5][9] |
| Hygroscopicity | Hygroscopic | Not reported to be hygroscopic | [9][10] |
| Solubility in Water | Freely soluble | Freely soluble | [5][9] |
Table 1. Comparative Physicochemical Properties.
Critical Difference: Stability
The most significant differentiator from a pharmaceutical development perspective is stability. The unbound amine groups in the trientine molecule are susceptible to oxidative reactions, which can lead to product degradation.[11][12]
-
Trientine Dihydrochloride (2HCl): This salt form possesses two unbound, reactive amine groups. This inherent molecular instability makes the drug substance sensitive to temperature, humidity, and oxygen.[11] Consequently, formulations of trientine dihydrochloride are unstable at room temperature and require strict cold chain storage (2-8 °C) from manufacturing through to patient use.[4][5] This presents significant logistical and patient adherence challenges.[13]
-
Trientine Tetrahydrochloride (4HCl): In this form, all four amine groups are protected by protonation with hydrochloride.[11] This full protonation prevents the oxidative reactions that cause degradation in the dihydrochloride salt. As a result, trientine tetrahydrochloride is stable at room temperature and does not require refrigeration, offering a major advantage in terms of supply chain management and patient convenience.[5][10] Formulations have been shown to be stable for up to 36 months at room temperature.[5]
dot
Caption: Logical workflow of stability characteristics for each salt form.
Pharmacokinetic Profile Comparison
The differences in salt structure and formulation also lead to distinct pharmacokinetic profiles. A randomized, single-dose, crossover study in healthy adult subjects directly compared the two forms, yielding significant results.[1]
The study demonstrated that the tetrahydrochloride formulation led to more rapid and greater systemic exposure to the active trientine moiety compared to an identical dose of the dihydrochloride formulation.[1] This is likely due to differences in the galenic formulation and dissolution profile.[12] The key pharmacokinetic parameters from this study are summarized in Table 2.
| Parameter | Trientine Dihydrochloride (2HCl) | Trientine Tetrahydrochloride (4HCl) | % Change | Reference |
| Tmax (median) | 3.00 hours | 2.00 hours | -33% | [1] |
| Cmax (rate of absorption) | Lower | ~68% Greater | +68% | [1] |
| AUC₀-∞ (extent of absorption) | Lower | ~56% Greater | +56% | [1] |
| Terminal Half-life (t½) | Similar | Similar | No significant difference | [1] |
Table 2. Comparative Pharmacokinetic Parameters (Single 600 mg dose of trientine base).[1]
These findings indicate that while both salts have a similar elimination half-life, the tetrahydrochloride salt is absorbed faster and more completely.[1] This enhanced bioavailability may have implications for dosing regimens and clinical efficacy.
Mechanism of Action: Copper Chelation
Despite their physicochemical and pharmacokinetic differences, both salts deliver the same active trientine moiety, and thus share the same mechanism of action. Trientine is a potent chelating agent that forms a stable complex with copper via its four constituent nitrogen atoms.[2][14] This action occurs through two primary mechanisms:
-
Systemic Chelation: Absorbed trientine circulates in the bloodstream, binding to free copper ions to form a stable, water-soluble complex. This complex is then filtered by the kidneys and eliminated from the body through urinary excretion.[14][15]
-
Inhibition of Absorption: Trientine present in the gastrointestinal tract can chelate dietary copper, inhibiting its absorption into the bloodstream.[11]
dot
References
- 1. fda.gov [fda.gov]
- 2. youtube.com [youtube.com]
- 3. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 4. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
- 5. CA2875095A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 6. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances - ECA Academy [gmp-compliance.org]
- 7. akjournals.com [akjournals.com]
- 8. US10988436B2 - Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use - Google Patents [patents.google.com]
- 9. [PDF] fDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms | Semantic Scholar [semanticscholar.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pharmtech.com [pharmtech.com]
- 12. US20100173994A1 - Synthesis of triethylenetetramines - Google Patents [patents.google.com]
- 13. ardena.com [ardena.com]
- 14. FDA releases the Final Guidance on Dissolution Testing and Acceptance Criteria for ImmediateRelease Solid Oral Dosage Form DP Containing High Solubility DS — LEX Pharma Consulting [lexpharmaconsulting.com]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Early Research on Triethylenetetramine (TETA) as a Therapeutic Agent: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the foundational research on triethylenetetramine (B94423) (TETA), also known as trientine, as a therapeutic agent. Initially investigated as a second-line treatment for Wilson's disease in patients intolerant to D-penicillamine, early clinical studies established its efficacy as a copper-chelating agent. This document synthesizes quantitative data from pivotal early trials, details the experimental protocols employed, and visualizes the agent's mechanism of action and typical study workflows. The content is intended for researchers, scientists, and drug development professionals interested in the historical context and scientific underpinnings of TETA therapy.
Introduction
Wilson's disease is an autosomal recessive genetic disorder characterized by the pathological accumulation of copper in various tissues, primarily the liver and brain. This copper overload is due to mutations in the ATP7B gene, which impairs the body's ability to excrete copper, leading to hepatic cirrhosis, neurological damage, and psychiatric symptoms. For decades, the primary treatment was the chelating agent D-penicillamine. However, a significant portion of patients, estimated to be around 30%, develop intolerance to D-penicillamine, necessitating the exploration of alternative therapies.
Triethylenetetramine (TETA) emerged in the late 1960s and was formally studied in the following years as a viable alternative. As a polyamine, TETA is a potent and selective Cu(II)-chelating agent. Early research, most notably the seminal work by Walshe in the 1980s, was critical in establishing its therapeutic utility and safety profile, leading to its eventual regulatory approval. This guide revisits that foundational research.
Mechanism of Action
Triethylenetetramine exerts its therapeutic effect through a dual mechanism of action focused on reducing the body's total copper burden.[1]
-
Systemic Copper Chelation: Once absorbed, TETA binds with excess copper in the plasma and tissues, forming a stable, non-toxic complex. This TETA-copper complex is then readily excreted through the kidneys, significantly increasing urinary copper elimination.[1][2]
-
Inhibition of Intestinal Absorption: TETA also acts within the gastrointestinal tract to chelate dietary copper, preventing its absorption into the bloodstream.[2]
This two-pronged approach effectively creates a negative copper balance, allowing for the gradual removal of toxic copper deposits from organs.
Quantitative Data from Early Clinical Investigations
The initial clinical assessments of TETA were primarily case series and observational studies involving patients with Wilson's disease who were intolerant to D-penicillamine. These studies provided the first quantitative evidence of TETA's efficacy in promoting copper excretion.
| Table 1: Efficacy of Triethylenetetramine (Trientine) in D-Penicillamine Intolerant Patients | |
| Study | Walshe (1982)[3][4] |
| Patient Population | 20 patients with Wilson's disease and severe D-penicillamine intolerance. |
| Dosage Regimen | 1200–2400 mg/day.[3] |
| Outcome | Proved to be a safe and effective treatment for reversing symptoms and maintaining previously "decoppered" patients.[4] |
| Adverse Effects | No new toxic signs or symptoms were observed; some patients experienced correctable iron deficiency.[3][4] |
| Table 2: Impact of Triethylenetetramine (Trientine) on Urinary Copper Excretion (UCE) | |
| Study | Saito et al. (1991)[5] |
| Patient Population | 4 Japanese patients with Wilson's disease intolerant to D-penicillamine. |
| Dosage Regimen | Initial dose of 1.0-2.0 g/day , increasing to 2.5-3.0 g/day .[5] |
| Baseline UCE | 70-96 µ g/day .[5] |
| UCE on Day 1 of Treatment | 1,512-2,352 µ g/day .[5] |
| Maintained UCE | 350-1,100 µ g/day .[5] |
| Clinical Outcome | Neurological deficits regressed in three of the four patients within 2 months.[5] |
Experimental Protocols in Foundational Research
The methodologies used in the early evaluation of TETA were centered on clinical observation and biochemical measurements of copper balance. The landmark study by Walshe (1982) serves as a representative example of the protocols of that era.[3][4]
Patient Selection Criteria
-
Inclusion: Patients with a confirmed diagnosis of Wilson's disease. The primary cohort consisted of patients who had developed severe intolerance to D-penicillamine, with side effects including rash, neutropenia, thrombocytopenia, and proteinuria.[3] Patients ranged from presymptomatic to those with severe hepatic or neurological disease.[4]
-
Exclusion: Patients who could tolerate D-penicillamine were generally not included in these initial second-line therapy trials.
Treatment Regimen
-
Drug: Triethylenetetramine dihydrochloride (B599025) (trientine).
-
Administration: Orally administered.
-
Dosing: Doses typically ranged from 1.0 to 2.0 g/day , often divided into multiple doses to be taken throughout the day.[5] The dose could be increased based on clinical response and urinary copper excretion levels.[5] Early protocols suggested starting with a small dose and gradually increasing it to minimize the risk of transient neurological worsening.[5]
Efficacy and Safety Assessment
Response to treatment was evaluated through a combination of clinical and biochemical monitoring.
-
Biochemical Monitoring:
-
24-Hour Urinary Copper Excretion: This was the primary pharmacodynamic marker. Urine was collected over a 24-hour period at baseline and at regular intervals during treatment to quantify the drug's effect.[6]
-
Serum Copper and Ceruloplasmin: Blood samples were taken to measure levels of serum copper and ceruloplasmin, the main copper-carrying protein, which is typically low in Wilson's disease.[6]
-
Liver Function Tests: Standard liver enzymes (ALT, AST) and function tests were monitored to assess hepatic status.[7]
-
-
Clinical Monitoring:
-
Hepatic Assessment: Evaluation was based on clinical signs (e.g., jaundice, ascites) and the results of liver function tests.[7]
-
Neurological Assessment: In the absence of standardized scales like the modern Unified Wilson's Disease Rating Scale (UWDRS), assessment was based on detailed clinical neurological examination.[7] Physicians documented changes in specific symptoms such as tremor, dysarthria, dystonia, and gait.[8] Improvement, stabilization, or worsening of these signs was the key outcome.[7]
-
Ophthalmological Examination: Slit-lamp examination was used to monitor for the presence and changes in Kayser-Fleischer rings.[6]
-
Analytical Methods (Circa 1980s)
-
Copper Measurement: The standard method for quantifying copper in urine and serum during this period was Atomic Absorption Spectrophotometry (AAS) . For urine, which has a complex matrix, a common approach was to use a graphite (B72142) furnace (GFAAS). This involved diluting the urine sample and injecting it into the graphite furnace, where it was dried, charred, and atomized to measure copper concentration against aqueous standards.[2]
-
Ceruloplasmin Measurement: Serum ceruloplasmin was often measured functionally via its p-phenylenediamine (B122844) oxidase activity . This spectrophotometric assay measures the rate at which ceruloplasmin oxidizes a p-phenylenediamine substrate, a reaction that is proportional to the concentration of the active, copper-containing enzyme (holoceruloplasmin).[4]
Conclusion
The early research on triethylenetetramine was pivotal, establishing it as a safe and effective copper-chelating agent for the management of Wilson's disease, especially in the D-penicillamine-intolerant population. The foundational studies, characterized by careful clinical observation and robust biochemical analysis of copper metabolism, demonstrated TETA's ability to induce a negative copper balance and lead to clinical improvement. The methodologies employed, though less standardized than modern clinical trials, laid the essential groundwork for TETA's long-term use and its eventual investigation into other potential therapeutic areas. This guide serves as a technical resource, preserving the core scientific data and protocols from this critical period in its development.
References
- 1. Treatment of Wilson's disease with trientine (triethylene tetramine) dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of copper in urine by graphite furnace atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative assessment of clinical rating scales in Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of human serum ceruloplasmin by its p-phenylenediamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nemi.gov [nemi.gov]
- 6. Copper- Determination by AAS | OIV [oiv.int]
- 7. mdpi.com [mdpi.com]
- 8. Clinical Review - Trientine Hydrochloride (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trientine Hydrochloride: An In-depth Technical Guide on its Effects on Cellular Copper Transport Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trientine hydrochloride, a copper-chelating agent primarily utilized in the management of Wilson's disease, exerts its therapeutic effect by reducing systemic copper levels. Its mechanism of action involves the formation of a stable complex with copper, facilitating its renal excretion, and inhibiting intestinal copper absorption. Beyond its systemic chelation properties, emerging evidence suggests that trientine directly influences the cellular machinery responsible for copper homeostasis, specifically the expression and function of key copper transport proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on the cellular copper transport proteins ATP7A, ATP7B, CTR1, and CTR2, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of this compound
This compound is a polyamine that acts as a potent copper chelator. Its primary therapeutic role is in the treatment of Wilson's disease, a genetic disorder characterized by the accumulation of toxic levels of copper in the body due to mutations in the ATP7B gene.[1] The mechanism of trientine involves forming a stable complex with copper ions, which is then readily excreted through the urine.[2] Additionally, trientine has been shown to reduce the absorption of copper from the gastrointestinal tract, contributing to a negative copper balance in the body.[1]
Effects on Cellular Copper Transport Proteins
The regulation of intracellular copper levels is a tightly controlled process managed by a network of transport proteins. The primary transporters involved are the copper uptake protein 1 (CTR1) and the P-type ATPases, ATP7A and ATP7B, which are responsible for copper efflux and delivery to copper-dependent enzymes. The copper transporter 2 (CTR2) is also implicated in copper homeostasis. This compound has been shown to modulate the expression and function of some of these key transporters.
ATP7A
ATP7A is a copper-transporting ATPase crucial for delivering copper to the secretory pathway for the synthesis of cuproenzymes and for exporting excess copper from cells.[3] Studies have indicated that trientine treatment leads to an augmentation of ATP7A expression.[3] This upregulation may represent a compensatory mechanism to enhance copper efflux from cells in response to the altered copper dynamics induced by trientine.
ATP7B
ATP7B, a homolog of ATP7A, is predominantly expressed in the liver and is central to the excretion of excess copper into the bile.[3] Mutations in the ATP7B gene are the cause of Wilson's disease.[1] Current research suggests that this compound has no significant effect on the expression of ATP7B.[3]
CTR1 (SLC31A1)
CTR1 is the primary high-affinity copper importer at the plasma membrane, responsible for the uptake of dietary copper into cells.[4][5] Investigations into the effect of trientine on CTR1 have consistently shown that it does not alter the expression of this transporter.[3] Furthermore, the uptake of the trientine-copper complex into cardiomyocytes appears to be independent of CTR1.[3]
CTR2 (SLC31A2)
The role of CTR2 in copper homeostasis is less defined than that of CTR1. It is structurally similar to CTR1 and is thought to be involved in copper transport.[3] The effect of trientine on CTR2 expression has yielded inconsistent findings in the literature. Some studies report an elevation in CTR2 expression following trientine treatment, while others show no effect.[3] It has been proposed that CTR2 may play a partial role in the transport of the trientine-copper(II) complex into cells.[3]
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound on copper transport proteins and copper uptake.
Table 1: Effect of this compound on Copper Transporter Expression
| Protein | Gene | Organism/Cell Type | Trientine Effect | Quantitative Change | Citation(s) |
| ATP7A | ATP7A | Diabetic Rat Ventricle | Upregulation of gene and protein expression | Not specified | [3] |
| ATP7B | ATP7B | Not specified | No effect | Not applicable | [3] |
| CTR1 | SLC31A1 | Rat Heart | No effect on protein or mRNA levels | Not applicable | [3] |
| CTR2 | SLC31A2 | Rat Heart | Inconsistent findings (elevated or no effect) | Not specified | [3] |
Table 2: Effect of this compound on Copper Uptake
| Parameter | Organism | Method | Trientine Effect | Quantitative Change | Citation(s) |
| Intestinal Copper Absorption | Healthy Human Volunteers | 64Cu PET/CT | Inhibition | Hepatic Standard Uptake Value (SUV) reduced from 6.17 to 1.47 at 1 hour and from 14.24 to 6.19 at 15 hours post-dose. | [4] |
| Myocardial Copper Content | Rat Model of Cardiac Hypertrophy | Not specified | Replenishment at low dose | Not specified | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of trientine on cellular copper transport and a typical experimental workflow for investigating these effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of trientine's effects on copper transport proteins.
Western Blot Analysis for Copper Transporter Proteins
Objective: To determine the protein expression levels of ATP7A, ATP7B, CTR1, and CTR2 in cells or tissues following treatment with this compound.
Materials:
-
Cell or tissue lysates
-
RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-ATP7A, anti-ATP7B, anti-CTR1, anti-CTR2)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and wash with ice-cold PBS.
-
Lyse cells or homogenize tissues in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system at 100 V for 1-2 hours or overnight at 30 V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Copper Transporter Gene Expression
Objective: To quantify the mRNA expression levels of ATP7A, ATP7B, SLC31A1 (CTR1), and SLC31A2 (CTR2) in cells or tissues following this compound treatment.
Materials:
-
TRIzol reagent or other RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers (see Table 3 for an example)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using TRIzol reagent according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers.
-
Perform the qPCR using a real-time PCR instrument with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Table 3: Example Primer Sequences for Rat qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Slc31a1 (CTR1) | CCCACGAGATGATGATGCCT | AGCCATTTCTCCAGGTGTGTT |
| Slc31a2 (CTR2) | CCGATGCACTTCATCTTCTCAG | GCCAACCTTGATGCCCTCATA |
| Actb (β-actin) | TGGCTCCTAGCACCATGAAG | AAACGCAGCTCAGTAACAGT |
Radiolabeled Copper (64Cu) Uptake Assay
Objective: To measure the rate of copper uptake in cells treated with this compound.
Materials:
-
Cultured cells seeded in multi-well plates
-
64CuCl2 solution
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop solution (ice-cold PBS with 5 mM EDTA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treat cells with various concentrations of this compound for a specified period.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Initiate the uptake by adding uptake buffer containing a known concentration of 64CuCl2.
-
Incubate the cells at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
-
Termination of Uptake:
-
Aspirate the uptake buffer and rapidly wash the cells three times with ice-cold stop solution to remove extracellular 64Cu.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
Plot the copper uptake (nmol/mg protein) against time to determine the initial rate of uptake.
-
Conclusion
This compound, a well-established copper chelator, demonstrates a multifaceted interaction with the cellular copper transport machinery. While its primary mechanism involves systemic copper removal, it also selectively modulates the expression of key copper transport proteins, most notably upregulating the copper efflux pump ATP7A. Its effects on the copper importers CTR1 and CTR2 appear to be minimal or context-dependent. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the intricate relationship between trientine and cellular copper homeostasis. Further studies are warranted to fully elucidate the precise molecular mechanisms underlying these interactions and to explore their therapeutic implications beyond Wilson's disease.
References
- 1. Immunocytochemical Localization of the Menkes Copper Transport Protein (ATP7A) to the Trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feature Article: Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Trientine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trientine hydrochloride is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to excessive copper accumulation. Its therapeutic effect is derived from its ability to bind and facilitate the excretion of copper. Understanding the preclinical toxicological profile of this compound is crucial for its safe and effective development and use. This guide provides a comprehensive overview of the key non-clinical safety findings for this compound, including data from acute, sub-chronic, and chronic toxicity studies, as well as assessments of its reproductive and genetic toxicity. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to provide a thorough understanding for researchers and drug development professionals.
Pharmacological Action and Toxicological Correlation
The primary pharmacological action of Trientine is the chelation of copper.[1] This mechanism is also intrinsically linked to its toxicological profile. Many of the observed adverse effects in preclinical studies are considered secondary to copper depletion, which can impact various physiological processes.[2][3] Beyond copper, Trientine may also affect the homeostasis of other metals such as zinc and iron.[2]
Data Summary of Preclinical Toxicity Studies
The following tables summarize the quantitative data from key preclinical toxicity studies of this compound.
Table 1: Acute and Repeated-Dose Toxicity of this compound
| Species | Study Duration | Route of Administration | Dose Levels | Key Findings | NOAEL/LOAEL | Reference |
| Rat | Single Dose | Oral | >2000 mg/kg bw | Moderate acute toxicity. | LD50 >2000 mg/kg bw | [4] |
| Rabbit | Single Dose | Dermal | 550-805 mg/kg bw | Moderate toxicity. | LD50 550-805 mg/kg bw | [4] |
| Rat (F-344) | 4 or 8 weeks | Oral | 0, 100, 350, 1200 mg/kg/day | Decreased body weight gain and food consumption at 1200 mg/kg/day. Increased electrolyte output. Lung and stomach inflammation at higher doses. | - | [5] |
| Rat (F-344) | 26 weeks | Oral | 0, 50, 175, 600 mg/kg/day | Deaths and lung changes at 175 and 600 mg/kg/day in males. Decreased body weight gain at 600 mg/kg/day. Low plasma and liver copper concentrations. Focal chronic interstitial pneumonitis. | NOAEL: 50 mg/kg/day (females), <50 mg/kg/day (males) | [5] |
| Mouse (B6C3F1) | up to 92 days | Drinking water | 0, 120, 600, 3000 ppm | Inflammation of lung interstitium and liver periportal fatty infiltration at 3000 ppm. Reduced kidney and body weights in males. | - | [6] |
| Dog | 26 weeks | Oral (capsules) | 50, 100, 200 mg/kg/day | Severe clinical signs leading to sacrifice at 200 mg/kg/day. | - | [7] |
NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level
Table 2: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | Dose Levels | Key Findings | Reference |
| Rat | Embryofetal Development | Not specified | Teratogenic potential, likely secondary to copper chelation. Increased resorptions and fetal brain abnormalities. | [2][8] |
Table 3: Genetic Toxicology of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| In vitro | Various | With and without | Genotoxic in some studies. | [2][3] |
| In vitro | Mammalian Gene Mutation Assay | Not specified | Negative. | [2] |
| In vivo | Mouse Micronucleus | N/A | Consistently negative. | [2][3] |
Detailed Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.
1. Animals:
-
Species: Rat (preferred).
-
Sex: Typically, one sex (usually female, as they are often slightly more sensitive) is used.
-
Number: 3 animals per step.
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle.
-
Fasting: Animals are fasted (food, but not water, withheld) overnight before dosing.
2. Dose Administration:
-
Route: Oral gavage.
-
Dose Levels: Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is chosen based on available information to be the one most likely to cause toxicity.
-
Procedure: A single dose is administered to a group of 3 animals.
3. Observations:
-
Mortality: The number of animals that die within a specified period (typically 24-48 hours) is recorded.
-
Clinical Signs: Animals are observed for signs of toxicity shortly after dosing and then periodically for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
4. Stepwise Procedure:
-
The outcome of the first group determines the next step. If mortality is observed, the next group is dosed at a lower fixed dose level. If no mortality is observed, the next group is dosed at a higher fixed dose level. This continues until a stopping criterion is met (e.g., mortality at a certain dose level, no mortality at the highest dose level).
5. Endpoint:
-
The method allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category based on the observed mortality at different dose levels, rather than determining a precise LD50 value.
28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.
1. Animals:
-
Species: Rat (preferred).
-
Number: At least 5 males and 5 females per group.
-
Groups: A control group and at least three dose groups.
2. Dose Administration:
-
Route: Oral (gavage, in diet, or in drinking water).
-
Frequency: Daily, 7 days a week.
-
Duration: 28 days.
-
Dose Selection: The high dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.
3. Observations:
-
Clinical Signs and Mortality: Animals are observed at least once daily for signs of toxicity and twice daily for morbidity and mortality.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, and markers of liver and kidney function.
-
Urinalysis: Conducted at termination.
4. Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.
-
Histopathology: Microscopic examination of organs and tissues is performed, typically on the control and high-dose groups first. If treatment-related changes are found in the high-dose group, the lower dose groups are also examined.
5. Endpoint:
-
The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL).
In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
1. Test System:
-
Bacterial Strains: A set of specific tester strains is used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA). These strains have mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the respective amino acid.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.
2. Procedure (Plate Incorporation Method):
-
Preparation: The test substance is dissolved in a suitable solvent.
-
Exposure: A mixture of the bacterial tester strain, the test substance at various concentrations, and either S9 mix or a buffer is added to molten top agar (B569324).
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
3. Data Collection and Analysis:
-
Revertant Colonies: Only bacteria that have undergone a reverse mutation, allowing them to synthesize the required amino acid, will grow and form colonies. The number of these revertant colonies is counted for each plate.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and if this increase is reproducible.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.
1. Animals:
-
Species: Mouse or rat.
-
Number: At least 5 animals per sex per group.
-
Groups: A vehicle control, a positive control, and at least three dose groups.
2. Dose Administration:
-
Route: The route of administration should be relevant to potential human exposure.
-
Dosing Regimen: Typically, animals are treated once or twice.
-
Dose Selection: The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
3. Sample Collection and Preparation:
-
Tissue: Bone marrow or peripheral blood.
-
Timing: Samples are collected at appropriate times after the last administration to capture the peak of micronucleated polychromatic erythrocyte (PCE) formation (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow is flushed from the femur, and smears are made on microscope slides. For peripheral blood, smears are also prepared. The slides are then stained.
4. Analysis:
-
Scoring: At least 2000 immature erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
Cytotoxicity: The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined as a measure of bone marrow cytotoxicity.
5. Endpoint:
-
A substance is considered genotoxic if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.
Visualizations
Signaling Pathways Potentially Affected by this compound
The primary mechanism of this compound's toxicity is linked to its copper-chelating properties. Copper is an essential cofactor for numerous enzymes and plays a role in various signaling pathways. Depletion of copper can disrupt these pathways.
Caption: Copper-dependent signaling pathways potentially inhibited by Trientine HCl.
Experimental Workflow for a 28-Day Repeated Dose Toxicity Study
The following diagram illustrates the typical workflow for conducting a 28-day repeated-dose oral toxicity study.
Caption: Workflow for a 28-day repeated dose oral toxicity study.
Logical Relationship in Genetic Toxicology Testing
The standard battery of genetic toxicology tests follows a logical progression from in vitro to in vivo assays.
Caption: Logical progression of standard genetic toxicology testing.
Conclusion
The preclinical toxicological profile of this compound is well-characterized, with its primary toxicity linked to its copper chelation mechanism of action. Key findings include moderate acute toxicity, lung and gastrointestinal effects in repeated-dose studies in rodents, and a potential for teratogenicity likely secondary to copper deficiency. While some in vitro genotoxicity signals have been observed, in vivo studies have consistently been negative. This comprehensive guide, with its summarized data, detailed protocols, and visual aids, provides a valuable resource for professionals involved in the research and development of this important therapeutic agent. A thorough understanding of this preclinical profile is essential for designing safe and informative clinical trials and for the overall risk assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for Trientine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of trientine hydrochloride in cell culture experiments. Trientine, a copper-chelating agent, has demonstrated significant potential in cancer research through its ability to induce apoptosis and inhibit angiogenesis.[1] This document outlines detailed protocols for assessing its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the chelation of copper ions.[1] By reducing the bioavailability of copper, it can inhibit the function of copper-dependent enzymes involved in critical cellular processes such as cell proliferation and angiogenesis.[2] In the context of cancer, trientine has been shown to induce apoptosis in tumor cells and suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][3] One of the key signaling pathways implicated in trientine-induced apoptosis is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Data Presentation
| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |
| Murine Fibrosarcoma | Fibrosarcoma | 10 mM | Induction of apoptosis, Activation of p38 MAPK pathway | [1] |
| HuH-7 | Hepatocellular Carcinoma | Not specified | Inhibition of IL-8 production | [2] |
| Endothelial Cells | N/A | Not specified | Suppression of proliferation | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions to obtain the desired concentrations. Remove the culture medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve trientine).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Apoptosis Detection Workflow
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.
Western Blot Analysis of p38 MAPK Activation
This protocol details the detection of phosphorylated p38 MAPK, an indicator of its activation, in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
p38 MAPK Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis via p38 MAPK.
Quantitative PCR (qPCR) for Angiogenesis-Related Genes
This protocol is for quantifying the expression of angiogenesis-related genes, such as Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), following this compound treatment.
Materials:
-
This compound
-
Endothelial cells (e.g., HUVECs) or cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (IL-8, VEGF) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Primer Sequences (Human):
-
IL-8 Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'
-
IL-8 Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'
-
VEGF Forward: 5'-AGGGCAGAATCATCACGAAGT-3'
-
VEGF Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
qPCR Experimental Workflow
Caption: Workflow for analyzing gene expression changes using quantitative PCR.
Endothelial Cell Tube Formation Assay
This assay assesses the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
This compound
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plate
-
Endothelial cell growth medium
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding and Treatment: Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound. Seed the cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Visualize tube formation using a phase-contrast microscope. For quantitative analysis, you can stain the cells with Calcein AM and capture fluorescent images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Tube Formation Assay Workflow
Caption: Workflow for the endothelial cell tube formation assay to assess angiogenesis.
References
Application Notes and Protocols for the Preparation of Trientine Hydrochloride Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trientine hydrochloride is a chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to excessive copper accumulation. In a research context, it is a valuable tool for studying copper metabolism and the therapeutic potential of copper chelation in various disease models. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo studies, ensuring consistency and reproducibility in experimental settings.
This compound acts as a copper chelator through two primary mechanisms. Systemically, it binds to excess copper in the blood and tissues, forming a stable, water-soluble complex that is subsequently excreted by the kidneys.[1][2][3] Additionally, it can chelate copper within the gastrointestinal tract, thereby reducing its absorption.[4]
Physicochemical Properties and Solubility
This compound is a white to pale yellow crystalline, hygroscopic powder.[4] Understanding its solubility and stability is critical for preparing accurate and effective dosing solutions.
Data Presentation: Quantitative Data Summary
| Parameter | Value | Notes | Source(s) |
| Chemical Formula | C₆H₁₈N₄ • 2HCl | [5] | |
| Molecular Weight | 219.2 g/mol | [5] | |
| Solubility in Water | Freely soluble (>350 mg/mL at pH 2-8) | Previously described as "slightly soluble" in some sources, but more recent data indicates high solubility. | [3] |
| Appearance of Solution | Clear, colorless to pale yellow solution | Based on the appearance of the powder. | [4] |
| Storage of Solid | -20°C | The solid form is stable for at least 4 years when stored properly. | [5] |
| Stability of Aqueous Solution | Unstable, use immediately. Not recommended to store for more than one day. | Vulnerable to oxidative degradation. One study showed stability for up to 48 hours at 6°C. | [5][6] |
Experimental Protocols
General Considerations for Solution Preparation
-
Hygroscopic Nature : this compound readily absorbs moisture from the air. Handle the solid compound quickly in a low-humidity environment and ensure the container is tightly sealed after use.
-
Fresh Preparation : Due to the limited stability of this compound in aqueous solutions, it is highly recommended to prepare the solutions fresh on the day of the experiment.
-
Vehicle Selection : For most oral administration routes, sterile water (e.g., Water for Injection, USP) or sterile saline (0.9% NaCl) are suitable vehicles. For administration in drinking water, purified water should be used.
-
pH of the Solution : When dissolved in water, this compound will form a slightly acidic solution. For oral gavage, this is generally well-tolerated by animals and does not typically require pH adjustment.
-
Sterility : For parenteral administration routes (e.g., intravenous), the final solution must be sterile. This can be achieved by filtration through a 0.22 µm sterile filter.
Protocol for Preparation of this compound Solution for Oral Gavage in Mice
This protocol provides a method for preparing a dosing solution for oral administration to mice.
Materials:
-
This compound powder
-
Sterile water or sterile 0.9% saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the gavage volume (typically 5-10 mL/kg for mice).
-
Example Calculation: For 10 mice with an average weight of 25 g, a dose of 50 mg/kg, and a gavage volume of 10 mL/kg (0.25 mL/mouse):
-
Total dose = 10 mice * 0.025 kg/mouse * 50 mg/kg = 12.5 mg
-
Total volume = 10 mice * 0.25 mL/mouse = 2.5 mL. Prepare a slight excess (e.g., 3 mL) to account for transfer losses.
-
Concentration = 12.5 mg / 2.5 mL = 5 mg/mL.
-
Amount to weigh = 5 mg/mL * 3 mL = 15 mg of this compound.
-
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the calculated volume of sterile water or saline to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
-
Administration:
-
Draw the required volume of the solution into a syringe fitted with a proper-sized gavage needle.
-
Administer the solution to the mice via oral gavage.
-
dot
Caption: Workflow for preparing this compound solution for oral gavage.
Protocol for Preparation of this compound in Drinking Water for Mice
This protocol is suitable for longer-term studies where daily gavage may induce stress.
Materials:
-
This compound powder
-
Purified water
-
Animal drinking bottles
-
Graduated cylinder
Procedure:
-
Calculate Concentration: Determine the desired concentration of this compound in the drinking water based on the target daily dose (mg/kg/day) and the average daily water consumption of the mice.
-
Example Calculation: For a target dose of 60 mg/kg/day, mice weighing an average of 25 g, and an average water consumption of 4 mL/day:
-
Daily dose per mouse = 0.025 kg * 60 mg/kg = 1.5 mg/day.
-
Concentration = 1.5 mg / 4 mL = 0.375 mg/mL.
-
-
-
Preparation:
-
Measure the required volume of purified water.
-
Weigh the corresponding amount of this compound.
-
Add the powder to the water and mix thoroughly until dissolved.
-
-
Administration:
-
Fill the animal drinking bottles with the prepared solution.
-
Replace the water bottles in the cages.
-
Monitor the daily water consumption to ensure accurate dosing. The concentration may need to be adjusted if water intake changes.
-
-
Solution Replacement: Replace the medicated drinking water every 1-2 days with a freshly prepared solution to ensure stability and potency.
Mechanism of Action: Copper Chelation Pathway
This compound's therapeutic effect is derived from its ability to chelate excess copper. The diagram below illustrates this mechanism.
dot
References
- 1. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ansm.sante.fr [ansm.sante.fr]
- 4. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. rjpbcs.com [rjpbcs.com]
Application Notes and Protocols for Studying Copper's Role in Angiogenesis Using Trientine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Copper has been identified as an essential cofactor for several key angiogenic mediators. Trientine hydrochloride, a well-established copper-chelating agent, serves as a valuable tool to investigate the role of copper in angiogenesis. By sequestering copper ions, this compound effectively inhibits angiogenesis, making it a subject of interest for both basic research and as a potential therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, protocols for key experiments, and quantitative data from relevant studies.
Mechanism of Action
This compound's primary mechanism of action in inhibiting angiogenesis is through the chelation of copper ions. Copper is a crucial cofactor for various pro-angiogenic factors and enzymes. By reducing the bioavailability of copper, this compound disrupts these copper-dependent processes, leading to a suppression of angiogenesis.
Key molecular pathways affected by this compound include:
-
Inhibition of Interleukin-8 (IL-8) Production: Copper is implicated as a cofactor in the production of IL-8, a potent pro-angiogenic chemokine.[1][2] this compound, by chelating copper, reduces IL-8 production, thereby diminishing its downstream effects on endothelial cell migration and proliferation.[1]
-
Modulation of Vascular Endothelial Growth Factor (VEGF) Signaling: While the direct interaction is still under investigation, copper is known to influence the expression and activity of VEGF and its receptors, which are central to angiogenesis. By limiting copper availability, this compound may indirectly suppress the VEGF signaling cascade.
-
Suppression of Endothelial Cell Proliferation and Induction of Apoptosis: Studies have shown that this compound significantly suppresses the proliferation of endothelial cells without being directly cytotoxic to tumor cells.[3][4] This suggests a targeted effect on the vasculature. Furthermore, Trientine treatment has been associated with an increase in apoptosis within the tumor vasculature.[3][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of angiogenesis as reported in preclinical studies.
Table 1: In Vitro Effects of this compound on Angiogenesis
| Parameter | Cell Line | Treatment | Result | Reference |
| Endothelial Cell Proliferation | Not Specified | Trientine | Significant suppression | [3][4] |
| IL-8 Production | HuH-7 | Trientine in copper-containing medium | Weakened IL-8 production | [1][2] |
Table 2: In Vivo Effects of this compound on Angiogenesis
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Growth | Murine HCC xenograft | Trientine in drinking water | Suppressed tumor development | [3][4] |
| Neovascularization | Murine HCC xenograft | Trientine | Marked suppression | [3][4] |
| Microvessel Density | HuH-7 xenograft in nude mice | Trientine | Decreased | [1][2] |
| Apoptosis in Tumor | Murine HCC xenograft | Trientine | Increased | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on angiogenesis are provided below.
Endothelial Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferative capacity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
This compound stock solution
-
96-well microplates
-
MTT or other proliferation assay reagent
-
Plate reader
Protocol:
-
Seed endothelial cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in EGM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition compared to the untreated control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the concentration of this compound.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane matrix (e.g., Matrigel)
-
24-well plates
-
Endothelial cell basal medium (EBM)
-
This compound
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 24-well plate with 250 µL of the basement membrane matrix solution per well.[3]
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
-
Harvest endothelial cells and resuspend them in EBM containing various concentrations of this compound or vehicle control.
-
Seed 1-2 x 10⁴ endothelial cells onto the solidified matrix in each well.[4]
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.[4]
-
For visualization, you can stain the cells with Calcein AM.[3]
-
Examine the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Murine Xenograft Model for In Vivo Angiogenesis Study
This in vivo model is used to assess the anti-angiogenic effect of this compound on tumor growth and neovascularization.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., human hepatocellular carcinoma cells)
-
This compound
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel staining)
Protocol:
-
Subcutaneously inject tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound to the treatment group, typically through drinking water or oral gavage, at a predetermined dose. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
After a set treatment period (e.g., 2-4 weeks), euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the tumors and perform immunohistochemical staining for a marker of blood vessels (e.g., CD31) to assess microvessel density.
-
Quantify the microvessel density by counting the number of stained vessels per high-power field in multiple tumor sections.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The copper chelator trientine has an antiangiogenic effect against hepatocellular carcinoma, possibly through inhibition of interleukin-8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
Application Notes: Analytical Methods for Trientine Hydrochloride in Biological Samples
Introduction
Trientine hydrochloride, also known as triethylenetetramine (B94423) (TETA), is a copper-chelating agent primarily used in the treatment of Wilson's disease. Accurate quantification of trientine and its metabolites in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. However, the analysis of trientine presents challenges due to its high polarity and lack of a significant UV-absorbing chromophore. This document outlines various analytical methods, with a focus on a robust Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) protocol, for the reliable determination of trientine in biological samples.
Analytical Challenges
The primary difficulties in analyzing trientine include:
-
Lack of UV Absorbance: As an aliphatic amine, trientine does not possess a chromophore, making detection by UV-spectrophotometry difficult without derivatization.[1]
-
High Polarity: Trientine's polar nature can lead to poor retention on traditional reversed-phase chromatography columns.
-
Complex Matrices: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the analysis.[2]
-
Derivatization Complexity: While derivatization can improve chromatographic behavior and detectability, it adds complexity to sample preparation and can introduce variability.[3]
Overview of Analytical Techniques
Several methods have been developed for the quantification of trientine, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods often require pre-column or post-column derivatization to render the molecule detectable by UV or fluorescence detectors.[3] For instance, derivatization with 9-fluorenylmethylchloroformate (FMOC) allows for fluorescence detection.[4] While sensitive, these methods can involve elaborate sample preparation.[3]
-
Colorimetric Methods: A novel approach utilizes modified silver nanoparticles (AgNPs) for the colorimetric quantification of trientine.[1] This method is cost-effective and does not require sophisticated equipment, offering a linear range of 10-40 ng/mL.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely accepted and robust method for the quantification of trientine and its metabolites, such as N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[5] LC-MS/MS offers high sensitivity, selectivity, and throughput, making it ideal for clinical and bioequivalence studies.[2][6]
Comparison of Quantitative LC-MS/MS Methods
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for the determination of trientine in human plasma.
| Parameter | Method 1 (Nair et al., 2019) | Method 2 (Lu et al., 2007) |
| Biological Matrix | Human Plasma | Human Plasma & Urine |
| Extraction Method | Liquid-Liquid Extraction (LLE) | Not specified, but used LLE in a previous description[2] |
| Chromatography | Xtimate C18 Column | Cyano Column |
| Internal Standard | Trientine-D4 | N1-acetylspermine |
| Linearity Range | 10.009 - 1000.571 ng/mL | 0.25–16 µM (approx. 36.5 - 2336 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 10.009 ng/mL | 0.25 µM (approx. 36.5 ng/mL) |
| Run Time | 10 min | 8 min |
| Detection | Triple Quadrupole MS/MS (ESI+) | Mass Spectrometry (ESI+) |
| Reference | [2][7] | [2][5] |
Detailed Protocol: UPLC-MS/MS Method for Trientine in Human Plasma
This protocol is based on the method described by Nair et al. (2019) for the simultaneous determination of Trientine and its metabolite N1-Acetyl Trientine in human plasma.[2][7][8]
1. Objective
To provide a validated, sensitive, and robust UPLC-MS/MS method for the quantification of trientine in human plasma for bioequivalence studies.[2][7]
2. Materials and Reagents
-
Reference Standards: Trientine (purity ≥99%), Trientine-D4 (internal standard, purity ≥99.6%).[2]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade).[2]
-
Reagents: Ammonium Acetate, Formic Acid, Deionized Water.
-
Biological Matrix: Drug-free human plasma (K3EDTA).
3. Equipment
-
UPLC System: Nexera X2 UHPLC System or equivalent.[2]
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole Mass Spectrometer or equivalent, equipped with an Electrospray Ionization (ESI) source.[2][7]
-
Standard laboratory equipment (vortex mixer, centrifuge, micropipettes).
4. Experimental Workflow
Caption: General workflow for the bioanalysis of Trientine by UPLC-MS/MS.
5. Detailed Procedure
5.1. Standard and Sample Preparation
-
Stock Solutions: Prepare a 1.0 mg/mL stock solution of Trientine and a 0.5 mg/mL stock solution of Trientine-D4 by dissolving the requisite amounts in methanol.[2] Store at 2-8°C.
-
Working Solutions: Prepare working solutions for calibration curve standards and quality controls by diluting the stock solutions with methanol.[2]
-
Sample Extraction:
-
Pipette 200 µL of plasma into a microcentrifuge tube.[7]
-
Add the internal standard (Trientine-D4) to all samples except for the blank matrix.
-
Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent (e.g., methyl tertiary butyl ether).[9]
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
5.2. UPLC-MS/MS Conditions
-
UPLC Column: Xtimate, C18 (4.6 x 50 mm, 5 µm) maintained at 40°C.[7][8]
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% 10mM Ammonium Acetate in water.[7][8]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[2]
-
Autosampler Temperature: 5°C.[2]
-
Total Run Time: 10 minutes.[2]
5.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for Trientine and Trientine-D4 should be optimized. For example, Lu et al. used [M+H]+ values of 147 for TETA.[5] The method by Nair et al. used m/z transitions of 1035.45/1030.55 for Trientine, which may indicate an un-specified derivatization or adduct formation, highlighting the need for method-specific optimization.[2][7]
6. Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.[2]
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., ICH, FDA, EMA).[7] Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6]
The UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples.[7][9] Its high throughput makes it particularly suitable for supporting clinical trials and bioequivalence studies.[2] While other methods exist, LC-MS/MS remains the gold standard for bioanalytical testing of Trientine.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. Developing an analytical method for quantification of trientine based on modified silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a rapid HPLC method for the simultaneous determination of triethylenetetramine and its two main metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Journal articles: 'LC–MS/MS Method Validation Piribedil Human plasma Bioanalytical Pharmacokinetic study Bioequivalence' – Grafiati [grafiati.com]
Application Notes: Trientine Hydrochloride for Inducing Copper Deficiency in Laboratory Animals
Introduction
Trientine hydrochloride (also known as triethylenetetramine (B94423) dihydrochloride (B599025) or TETA) is a chelating agent with a high affinity for copper.[1][2] Its primary mechanism of action involves forming a stable, water-soluble complex with copper, which is then readily excreted through the urine.[3][4] Trientine can also inhibit the intestinal absorption of copper.[1][5] While clinically used to treat Wilson's disease, a condition of copper overload, these properties make this compound a valuable pharmacological tool for inducing a state of controlled copper deficiency in laboratory animals for research purposes.[6][7] This allows for the study of copper's role in various physiological and pathological processes.
These notes provide an overview and protocols for using this compound to induce copper deficiency in rodent models.
Mechanism of Action
This compound exerts its copper-lowering effects through a dual mechanism:
-
Systemic Copper Chelation : After oral administration and absorption, trientine circulates in the bloodstream, where it binds to free and loosely bound copper ions. The resulting stable trientine-copper complex is filtered by the kidneys and eliminated in the urine, leading to increased urinary copper excretion.[2][3]
-
Inhibition of Intestinal Absorption : Trientine present in the gastrointestinal tract can chelate dietary copper, preventing its absorption into the body.[1][5]
The effective dose of trientine is critical; high doses tend to promote systemic copper removal and can induce deficiency, whereas very low doses have, in some specific pathological models like cardiac hypertrophy, been observed to paradoxically restore copper levels in the target tissue.[8][9] For the purpose of inducing copper deficiency, higher dose ranges are required.
Experimental Protocols
Protocol 1: Induction of Copper Deficiency in Rats via Oral Gavage
This protocol is based on methodologies demonstrated to effectively reduce tissue copper levels in Sprague-Dawley rats.[8][9]
1. Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Age/Weight: Adult, age and weight-matched (e.g., 250-300g)
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
2. Materials:
-
This compound (TETA)
-
Sterile water or 0.9% saline for vehicle
-
Oral gavage needles
-
Appropriate animal scales and housing
3. This compound Preparation:
-
Dissolve Trientine HCl in sterile water or saline to the desired concentration.
-
Prepare fresh daily to ensure stability.
4. Administration and Dosage:
-
Dosage: 87.6 mg/kg body weight. This higher dose has been shown to decrease copper content in tissues of normal rats.[6][8]
-
Administration Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 4-6 weeks. The duration can be adjusted based on the desired level of copper deficiency.
-
Important Consideration: Administer trientine on an empty stomach to maximize absorption. This can be achieved by fasting the animals for 2-4 hours before dosing. Ensure administration is at least one hour before or two hours after feeding.[5][10]
5. Monitoring and Sample Collection:
-
Weekly: Monitor body weight and general health status.
-
Periodic (e.g., every 2 weeks): Collect 24-hour urine samples using metabolic cages to measure urinary copper excretion. This serves as an early indicator of trientine's chelating activity.[8]
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and specified time points. Process to obtain plasma or serum for copper and ceruloplasmin analysis.[11]
6. Analytical Methods:
-
Measure copper concentrations in plasma, urine, and digested tissue homogenates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[12]
-
Assess ceruloplasmin levels in serum/plasma, as it is the primary copper-carrying protein and its levels decrease in copper deficiency.[11]
Data Presentation
The following tables summarize quantitative data from studies using trientine in rat models to alter copper status.
Table 1: Effect of High-Dose Trientine on Copper Distribution in Rats Data derived from studies on pressure-overload induced cardiac hypertrophy models, but effects on copper levels are informative for inducing deficiency.[8][9]
| Parameter | Animal Model | Treatment | Duration | Blood Copper | Kidney Copper | Urinary Copper | Heart Copper |
| Copper Levels | Sprague-Dawley Rat | 87.6 mg/kg/day Trientine HCl (Oral Gavage) | 6 Weeks | Decreased | Decreased | Increased | Decreased (in normal rats) |
Table 2: Dosing Regimens for Modulating Copper Status in Rodents
| Species | Dosing Regimen | Administration | Noted Effect | Reference |
| Rat (Sprague-Dawley) | 87.6 mg/kg/day | Oral Gavage | Decreased copper in blood, kidney, and heart; increased urinary copper. | [8][9] |
| Rat (Long-Evans Cinnamon) | 1500 ppm in drinking water | Ad libitum in water | Reduced hepatic copper levels by up to 50% and prevented hepatitis. | [13] |
| Rat (Long-Evans Cinnamon) | Treatment from 10 weeks of age | Not specified | Maintained hepatic copper at baseline levels, preventing further accumulation. | [14] |
Assessment of Copper Deficiency
Establishing a state of copper deficiency requires monitoring specific biomarkers.
Table 3: Biomarkers for Assessing Copper Status
| Biomarker | Sample | Change in Copper Deficiency | Notes | Reference |
| Serum/Plasma Copper | Serum or Plasma | Decreased | Most widely used indicator for moderate to severe deficiency. | [11] |
| Ceruloplasmin | Serum or Plasma | Decreased | Major copper-carrying protein; its concentration is a reliable marker. | [11][15] |
| Urinary Copper Excretion | 24-hour Urine | Increased | Reflects the chelation and removal of copper from the body by trientine. | [5][16] |
| Tissue Copper | Liver, Kidney, Heart | Decreased | Provides a direct measure of copper stores in specific organs. | [12][17] |
| Cuproenzyme Activity | Various Tissues | Decreased | Activity of enzymes like superoxide (B77818) dismutase (SOD) or cytochrome c oxidase can be measured. | [15][18] |
| Copper Chaperone (CCS) | Erythrocytes | Increased | A potential early and sensitive biomarker of mild copper deficiency. | [11][15] |
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of trientine and the experimental workflow for inducing copper deficiency.
Caption: Mechanism of Trientine HCl in reducing systemic copper levels.
Caption: Workflow for a typical copper deficiency induction study.
References
- 1. e-lactancia.org [e-lactancia.org]
- 2. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. tga.gov.au [tga.gov.au]
- 6. Role of Trientine in Hypertrophic Cardiomyopathy: A Review of Mechanistic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Feature Article: Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Capsules, USP 250 mg [dailymed.nlm.nih.gov]
- 11. Present situation of biomarkers for copper status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 13. Inhibition of hereditary hepatitis and liver tumor development in Long-Evans cinnamon rats by the copper-chelating agent trientine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of trientine, a copper-chelating agent, on induction of DNA strand breaks in hepatic cells of Long-Evans Cinnamon rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biomarkers of copper status: a brief update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Copper Poisoning in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 18. Biomarkers of copper status: a brief update | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes and Protocols for Assessing Trientine Hydrochloride Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trientine hydrochloride is a copper-chelating agent primarily used in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[1] Its mechanism of action involves forming a stable complex with copper, which is then excreted from the body, and it may also inhibit intestinal copper absorption.[1][2] Assessing the efficacy of this compound in vitro is a critical step in understanding its therapeutic potential and in the development of new treatments for copper-overload disorders. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using relevant cell-based assays.
Key In Vitro Models for Efficacy Assessment
The selection of an appropriate in vitro model is crucial for accurately assessing the efficacy of this compound. Hepatocyte-like cells (HLCs) derived from human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) with mutations in the ATP7B gene (the gene responsible for Wilson's disease) serve as highly relevant models.[3][4] These models can recapitulate the copper accumulation and subsequent cytotoxicity seen in Wilson's disease.[3]
Recommended Cell Lines:
-
Hepatocyte-like cells (HLCs) with ATP7B mutations: These cells provide a disease-relevant context for efficacy studies.[3][4]
-
HepG2 cells: A human liver cancer cell line that is commonly used for liver-related toxicity and drug metabolism studies.
-
Fibroblasts from Menkes disease patients: These cells have mutations in the ATP7A gene and exhibit copper hyper-accumulation, providing another model of copper overload.[5]
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity and Cytoprotection
This protocol determines the concentration at which this compound becomes cytotoxic and its ability to protect cells from copper-induced toxicity.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and its protective effect against copper overload.
Methodology: MTT Assay
-
Cell Seeding: Seed cells (e.g., HepG2 or ATP7B-deficient HLCs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Copper Overload Induction (for cytoprotection assay):
-
Prepare a stock solution of Copper (II) chloride (CuCl2).
-
Treat the cells with varying concentrations of CuCl2 (e.g., 0, 50, 100, 200, 400 µM) for 24 hours to determine the concentration that induces approximately 50% cell death (IC50 of copper).
-
-
This compound Treatment:
-
Cytotoxicity: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 24 hours.
-
Cytoprotection: Pre-treat cells with varying concentrations of this compound for 2 hours before adding the predetermined IC50 concentration of CuCl2.
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the concentration-response curves to determine the IC50 values.
Protocol 2: Measurement of Intracellular Copper Levels
This protocol quantifies the ability of this compound to reduce intracellular copper accumulation.
Objective: To measure the change in intracellular copper concentration following treatment with this compound.
Methodology: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Cell Culture and Treatment:
-
Culture cells in 6-well plates until they reach 80-90% confluency.
-
Induce copper overload by treating the cells with a sub-lethal concentration of CuCl2 (e.g., 100 µM) for 24 hours.
-
Treat the copper-loaded cells with different concentrations of this compound (e.g., 0, 50, 100, 250 µM) for another 24 hours.
-
-
Cell Harvesting and Lysis:
-
Sample Preparation and Analysis:
Protocol 3: Assessment of Oxidative Stress
Excess copper induces oxidative stress by generating reactive oxygen species (ROS).[9][10][11] This protocol assesses the ability of this compound to mitigate copper-induced oxidative stress.
Objective: To measure the levels of intracellular ROS in response to copper and this compound treatment.
Methodology: DCFH-DA Assay
-
Cell Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with CuCl2 in the presence or absence of this compound as described in Protocol 1.
-
-
ROS Detection:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[9]
-
Wash the cells again with PBS to remove excess probe.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Increased fluorescence indicates higher levels of intracellular ROS.
-
Protocol 4: Evaluation of Copper-Dependent Protein Expression
This protocol evaluates the effect of this compound on the expression of proteins involved in copper homeostasis, such as ATP7B.
Objective: To determine if this compound treatment can restore the normal expression or localization of copper-transporting proteins.
Methodology: Western Blotting
-
Protein Extraction:
-
Western Blot:
-
Separate 30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ATP7B overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.
-
Data Presentation
Table 1: Cytoprotective Effect of this compound against Copper-Induced Toxicity
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 ± 5 |
| CuCl2 | 200 | 48 ± 4 |
| CuCl2 + Trientine | 200 + 50 | 65 ± 6 |
| CuCl2 + Trientine | 200 + 100 | 82 ± 5 |
| CuCl2 + Trientine | 200 + 250 | 95 ± 7 |
Table 2: Effect of this compound on Intracellular Copper Levels
| Treatment Group | Concentration (µM) | Intracellular Copper (ng/mg protein) |
| Control | 0 | 10 ± 2 |
| CuCl2 | 100 | 85 ± 9 |
| CuCl2 + Trientine | 100 + 50 | 55 ± 6 |
| CuCl2 + Trientine | 100 + 100 | 30 ± 4 |
| CuCl2 + Trientine | 100 + 250 | 15 ± 3 |
Table 3: Reduction of Copper-Induced Oxidative Stress by this compound
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 1000 ± 150 |
| CuCl2 | 200 | 7500 ± 800 |
| CuCl2 + Trientine | 200 + 100 | 2500 ± 300 |
Visualizations
Signaling Pathway of Copper Toxicity and Trientine Intervention
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Embryonic Stem Cell-Derived Wilson’s Disease Model for Screening Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wilson’s disease: Prospective developments towards new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cu2+ selective chelators relieve copper-induced oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of intracellular copper level [bio-protocol.org]
- 7. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 9. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. SINGLE NUCLEOTIDE POLYMORPHISMS IN HUMAN ATP7B GENE MODIFY PROPERTIES OF ATP7B PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trientine Hydrochloride Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with trientine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My trientine dihydrochloride (B599025) isn't dissolving completely in water. What could be the cause?
A1: Incomplete dissolution of trientine dihydrochloride (Trientine-2HCl) is often due to the formation of a less soluble dihydrate form. This can happen if the compound has been exposed to moisture and humidity at room temperature.[1][2] Trientine-2HCl is hygroscopic and unstable under these conditions, leading to a 50% reduction in solubility upon conversion to the dihydrate.[1][2]
Q2: How should I properly store trientine dihydrochloride to prevent solubility problems?
A2: To prevent the formation of the less soluble dihydrate, trientine dihydrochloride should be stored under refrigerated conditions (typically 2-8°C) in an airtight container to protect it from moisture and humidity.[1][2] The stability of trientine-2HCl is sensitive to moisture, oxygen, and ambient temperatures.[1][2]
Q3: Is there a more stable alternative to trientine dihydrochloride?
A3: Yes, trientine tetrahydrochloride (Trientine-4HCl) is a more stable form of the molecule.[1] It was developed to address the stability and solubility challenges of the dihydrochloride salt. Trientine-4HCl is stable at room temperature and does not require refrigeration, making it less prone to solubility issues arising from improper storage.[1][3]
Q4: What is the general solubility of this compound in aqueous solutions?
A4: this compound's solubility can be described differently depending on the salt form and its hydration state. While it is generally considered freely soluble in water, the formation of the dihydrate of the 2HCl salt can significantly reduce its solubility.[4][5][6] The tetrahydrochloride form is designed for more rapid dissolution.[1]
Q5: How does pH affect the solubility and dissolution of this compound?
A5: Dissolution of this compound is tested across a range of pH values, typically from acidic (pH 1.2) to near-neutral (pH 6.8).[1][7] The molecule has four amine groups that can be protonated, and the degree of protonation will depend on the pH of the solution, which can influence its dissolution characteristics.[7]
Q6: Can I heat the solution to improve the solubility of this compound?
A6: While warming can be used to dissolve this compound during recrystallization procedures, it is important to be cautious.[4] The stability of the compound can be affected by temperature.[1][2] For preparing stock solutions for experiments, it is generally recommended to dissolve it in water without excessive heating. If warming is necessary, it should be done gently and for a minimal amount of time.
Q7: How long are aqueous solutions of this compound stable?
A7: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh solutions daily.[8] One supplier suggests not storing the aqueous solution for more than one day.[8] Another study on solution stability showed that a sample solution was stable for up to 48 hours when stored at 6°C.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or hazy solution after adding trientine dihydrochloride to water. | Formation of the less soluble dihydrate form due to improper storage (exposure to humidity and temperature).[1] | - Ensure the starting material has been stored correctly in a refrigerated, airtight container.- Consider using the more stable trientine tetrahydrochloride form.[1] |
| Precipitate forms in an aqueous solution of this compound over time. | Instability of the aqueous solution. | - Prepare fresh solutions daily for experiments.- If short-term storage is necessary, keep the solution refrigerated (2-8°C).[9] |
| Inconsistent dissolution between different batches of trientine dihydrochloride. | Variability in the hydration state of the powder due to differences in handling and storage. | - Standardize storage and handling procedures for all batches.- Characterize the material to determine its hydration state before use. |
| Difficulty dissolving this compound in a buffered solution. | The pH of the buffer may be affecting the solubility. | - Test dissolution in different pH buffers to find the optimal conditions for your experiment.- Refer to literature for dissolution studies at various pH levels (e.g., pH 1.2, 4.0, 6.8).[1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
This protocol is based on general laboratory procedures for preparing a stock solution.
Materials:
-
This compound (dihydrochloride or tetrahydrochloride salt)
-
High-purity water (e.g., deionized, distilled, or ultrapure)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the high-purity water to the flask (approximately 50-70% of the final volume).
-
Agitate the flask to dissolve the powder. A magnetic stirrer can be used for gentle agitation. Avoid vigorous shaking that could introduce excessive air.
-
Once the solid is completely dissolved, add more water to bring the volume to the calibration mark on the flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Use the solution immediately. If short-term storage is required, store at 2-8°C for no longer than 24-48 hours.[8][9]
Protocol 2: USP Dissolution Test for this compound Capsules
This protocol is a summary of the dissolution testing method outlined in the United States Pharmacopeia (USP).
Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Spectrophotometer
Reagents and Media:
-
Dissolution Medium: Water
-
Volume: 500 mL
-
Apparatus Speed: 50 rpm
-
Time: 30 minutes
-
pH 8.2 Buffer: Prepare as directed in the USP Assay section.
-
Copper Sulfate (B86663) Reagent: Mix 10 mL of a 5 g/100 mL copper sulfate pentahydrate solution with 40 mL of pH 8.2 buffer. The resulting solution should be clear.
-
Standard Preparation: Dissolve an accurately weighed quantity of USP this compound Reference Standard (RS) in water to obtain a known concentration of about 0.5 mg/mL.
Procedure:
-
Place 500 mL of water in the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.
-
Place one this compound capsule in the apparatus.
-
Start the apparatus at 50 rpm for 30 minutes.
-
After 30 minutes, withdraw a sample of the dissolution medium and filter it.
-
Pipette an aliquot of the filtered sample (estimated to contain about 5 mg of this compound) into a 50-mL centrifuge tube.
-
Prepare a reagent blank with an equivalent volume of water and a standard with 10 mL of the Standard Preparation in separate centrifuge tubes.
-
To each tube, add 5 mL of the Copper Sulfate Reagent, stopper, and mix immediately.
-
Measure the absorbance of the solutions from the sample and the standard at 580 nm and 410 nm using a spectrophotometer, with the reagent blank as a reference.
-
Calculate the amount of this compound dissolved using the formula provided in the USP monograph.[10]
Tolerance: Not less than 80% (Q) of the labeled amount of C6H18N4·2HCl is dissolved in 30 minutes.[10]
Visualizations
Caption: Logical workflow for troubleshooting trientine dihydrochloride solubility issues.
Caption: Experimental workflow for preparing this compound aqueous solutions.
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. WO2024047474A1 - Trientine liquid dosage forms - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. This compound Capsules [drugfuture.com]
Trientine Hydrochloride Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of trientine hydrochloride under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in stability between trientine dihydrochloride (B599025) and trientine tetrahydrochloride?
A1: The primary difference lies in their stability under ambient conditions. Trientine dihydrochloride (a salt with two hydrochloride molecules) is inherently unstable and susceptible to degradation from moisture, oxygen, and heat, necessitating refrigerated storage (2-8°C).[1] In contrast, trientine tetrahydrochloride (a salt with four hydrochloride molecules) is a more stable polymorphic form that exhibits room temperature stability for extended periods, reportedly up to 36 months.[1][2][3] This enhanced stability is attributed to the protection of all four amine groups in the trientine molecule, which minimizes their susceptibility to oxidative reactions.[1]
Q2: What is the primary degradation pathway for this compound?
A2: Forced degradation studies indicate that this compound is most susceptible to oxidative degradation.[4] The presence of amino groups in the trientine molecule makes it vulnerable to oxidation.[4] The major degradation product identified under oxidative stress is an N-oxide derivative.[4] The compound shows relative stability under acidic, basic, thermal, and photolytic stress conditions.[4]
Q3: What are the recommended storage conditions for trientine dihydrochloride?
A3: Due to its instability, trientine dihydrochloride formulations typically require storage in a refrigerator at 2°C to 8°C to minimize product degradation.[1] It is also sensitive to moisture and should be stored in airtight containers.[1]
Q4: How does humidity affect the stability of trientine dihydrochloride?
A4: Trientine dihydrochloride is hygroscopic and sensitive to moisture.[5] At room temperature and a relative humidity of 40% or higher, it can rapidly convert to a less soluble dihydrate form.[1][5][6] This conversion can reduce the solubility of the compound by as much as 50%, which may negatively impact its dissolution and bioavailability.[1]
Q5: Are there any known incompatibilities with common excipients?
A5: While specific quantitative data on excipient compatibility is limited in the provided search results, the inherent reactivity of the amine groups in trientine suggests potential interactions with excipients that contain reactive functional groups, especially under conditions of high humidity and temperature. It is crucial to conduct thorough compatibility studies with proposed excipients during formulation development.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the stability of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.
| Problem | Potential Cause | Solution |
| No Peaks or Very Small Peaks | No injection or incorrect injection volume. | Verify autosampler and syringe function. Manually inject a standard to confirm. |
| Detector lamp is off or has low energy. | Check detector lamp status and replace if necessary. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions. | |
| Peak Tailing | Active sites on the column interacting with the amine groups of trientine. | Use a column with end-capping or a base-deactivated stationary phase. Adjust mobile phase pH to suppress silanol (B1196071) activity (a lower pH may be beneficial). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Replace the column and ensure the mobile phase pH is within the column's recommended range. | |
| Shifting Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Prepare mobile phase accurately and consistently. Use a mobile phase degasser. | |
| Column aging. | Replace the column. | |
| Ghost Peaks | Contamination in the mobile phase or sample. | Use high-purity solvents and freshly prepared samples. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. | |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, tubing). | Systematically isolate and check each component for blockage. Replace the guard column or column if necessary. |
| Particulate matter in the sample. | Filter all samples before injection using a 0.45 µm or 0.22 µm filter. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions. Please note that specific degradation percentages can vary based on the exact experimental setup, formulation, and analytical method used.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Method | Temperature | Duration | Observation |
| Acid Hydrolysis | 1M HCl | 70°C | 1 hour | Stable[4] |
| Base Hydrolysis | 1M NaOH | 70°C | 1 hour | Stable[4] |
| Oxidative Degradation | 3% H₂O₂ | 70°C | 1 hour | Degradation observed; formation of an N-oxide product[4] |
| Thermal Degradation | Dry Heat | 105°C | 5 hours | Stable[4] |
| Photolytic Degradation | UV-Visible Light (350 nm) | Ambient | 5 hours | Stable[4] |
Table 2: Influence of Relative Humidity on Trientine Dihydrochloride at Room Temperature
| Relative Humidity (RH) | Observation | Reference |
| > 40% | Rapid conversion to a less soluble dihydrate form. | [1][5][6] |
| > 70% | Formation of a saturated solution. | [6] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for stability studies of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Waters Reliant C8 column (250mm x 4.0mm ID, 4µm particle size) or equivalent[4]
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) buffer (pH 5.3 ± 0.05)[4]
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Ammonium formate buffer (pH 5.3 ± 0.05) in a gradient elution mode. A typical starting ratio could be 90:10 (v/v) of buffer to acetonitrile.[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 220 nm[4]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Ammonium Formate Buffer (pH 5.3): Prepare a solution of ammonium formate in water and adjust the pH to 5.3 ± 0.05 using formic acid or ammonia (B1221849) solution.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to obtain a desired concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution from the stability study (e.g., dissolved capsule content, bulk drug) in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions.
-
After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
5. Data Analysis:
-
Identify and quantify the trientine peak based on the retention time of the reference standard.
-
Calculate the percentage of degradation by comparing the peak area of trientine in the stressed samples to that of the unstressed sample or the initial time point.
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Trientine Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trientine hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a chelating agent with a primary mechanism of action that involves binding to excess copper in the body, forming a stable complex that is then excreted through the urine.[1][2][3] It may also inhibit the intestinal absorption of copper.[1][2] This dual action helps to reduce the overall copper burden in the animal.
Q2: What are the most commonly observed side effects of this compound in animal studies?
A2: The most frequently reported side effects in animal models, primarily rats and mice, include teratogenicity (fetal abnormalities) when administered during pregnancy, as well as dose-dependent toxicities such as inflammation of the lung interstitium, liver periportal fatty infiltration, and hematopoietic cell proliferation in the spleen. Effects on other minerals, such as iron and zinc, have also been noted due to trientine's chelating properties.
Q3: How can I monitor for the onset of side effects during my study?
A3: Regular and detailed clinical observation is crucial. This should include daily monitoring of body weight, food and water intake, and overall activity levels. Specific attention should be paid to signs of respiratory distress, changes in urine or feces, and any observable physical abnormalities. For more detailed monitoring, a clinical scoring system can be implemented.
Troubleshooting Guides
Issue 1: Animal exhibiting signs of general malaise (weight loss, decreased activity, rough coat)
Possible Cause: This can be a general response to toxicity or dehydration.
Troubleshooting Steps:
-
Assess Hydration Status: Gently pinch the skin on the animal's back. If it does not return to its normal position quickly ("skin tenting"), the animal is likely dehydrated.
-
Provide Supportive Care:
-
Fluid Therapy: If dehydration is suspected, administer warmed (37°C) sterile isotonic fluids such as Lactated Ringer's Solution (LRS) or 0.9% saline subcutaneously. The volume can be calculated based on the animal's body weight and estimated percentage of dehydration.[4][5][6][7][8] * Nutritional Support: Provide a highly palatable and easily digestible diet. If the animal is not eating, consider a nutritional supplement.
-
-
Dose Adjustment: Consider reducing the dose of this compound or temporarily discontinuing treatment until the animal's condition improves.
Issue 2: Suspected Drug-Induced Anemia (pale mucous membranes, lethargy)
Possible Cause: this compound can chelate iron, potentially leading to iron-deficiency anemia.
Troubleshooting Steps:
-
Confirm Anemia: Collect a small blood sample to measure hematocrit and hemoglobin levels.
-
Iron Supplementation: If anemia is confirmed, initiate iron supplementation. Ferrous sulfate (B86663) or ferric carboxymaltose can be administered. The appropriate dose will depend on the animal model and the severity of the anemia. [9][10][11][12][13]3. Separate Dosing: Administer iron supplements at least 2 hours apart from this compound to prevent chelation and ensure absorption of both compounds.
-
Monitor Hematological Parameters: Continue to monitor red blood cell counts, hemoglobin, and hematocrit to assess the response to supplementation.
Issue 3: Respiratory Distress (labored breathing, nasal discharge)
Possible Cause: High doses of this compound have been associated with inflammation of the lung interstitium in animal studies.
Troubleshooting Steps:
-
Immediate Veterinary Consultation: Respiratory distress is a serious clinical sign and requires immediate veterinary assessment.
-
Reduce Dose or Discontinue: Immediately lower the dose of this compound or cease administration.
-
Supportive Care: The veterinarian may recommend supportive care measures such as oxygen therapy or bronchodilators, depending on the severity of the condition.
Quantitative Data on Side Effects
| Animal Model | Dose of this compound | Observed Side Effects | Incidence/Severity |
| Rat (Sprague-Dawley) | 0.17%, 0.83%, 1.66% in diet during pregnancy | Increased fetal resorptions, fetal abnormalities | Dose-dependent increase |
| Mouse (B6C3F1) | 3000 ppm in drinking water (with AIN-76A diet) | Inflammation of lung interstitium, liver periportal fatty infiltration, hematopoietic cell proliferation in spleen | Increased frequencies |
| Rat (F344) | 350 mg/kg/day and 1200 mg/kg/day (oral) | Submucosal acute inflammation in the stomach | Observed in males at both doses and in all treated female groups |
| Rat (F344) | 175 mg/kg/day and 600 mg/kg/day (oral, 26 weeks) | Focal chronic interstitial pneumonitis with fibrosis | Dose-related incidence and severity |
Experimental Protocols
Protocol 1: Management of Dehydration in Rodents
-
Assessment: Evaluate the degree of dehydration by skin turgor. A persistent skin tent indicates significant dehydration (5-10%).
-
Fluid Selection: Use warmed (37°C) sterile Lactated Ringer's Solution (LRS) or 0.9% saline. [4][5][6][7][8]3. Administration:
-
Route: Subcutaneous (SC) injection is generally recommended for mild to moderate dehydration.
-
Volume Calculation: Body weight (g) x % dehydration = fluid deficit (mL).
-
Procedure: Administer half of the calculated deficit immediately and the remaining half after 2-3 hours. For ongoing fluid maintenance in an animal that is not drinking, provide 100-150 mL/kg/day for mice and 50-100 mL/kg/day for rats, divided into 2-3 doses. [4][7]4. Monitoring: Monitor for resolution of clinical signs and normalization of water intake.
-
Protocol 2: Iron Supplementation for Anemia in Mice
-
Diagnosis: Confirm anemia via blood analysis (hemoglobin <12 g/dL).
-
Supplementation Regimen:
-
Compound: Ferrous sulfate or Ferric carboxymaltose.
-
Dose: A starting dose of approximately 1 mg/kg of elemental iron can be used, with adjustments based on the severity of anemia and the specific iron compound. [9][10][11][12][13] * Administration: Oral gavage is a common method. For intravenous administration of compounds like ferric carboxymaltose, a dose of 15-20 mg/kg has been used in some mouse models. [10][11]3. Timing: Administer iron supplements at least 2 hours before or after this compound administration.
-
-
Monitoring: Monitor hemoglobin and hematocrit levels weekly to assess response and adjust the supplementation dose as needed.
Protocol 3: Clinical Scoring for Toxicity Assessment in Rodents
| Score | Appearance | Behavior | Respiration |
| 0 | Normal, well-groomed | Active, alert | Normal rate and effort |
| 1 | Mildly unkempt coat | Slightly reduced activity | Slightly increased rate |
| 2 | Moderately unkempt, piloerection | Lethargic, hunched posture | Labored breathing |
| 3 | Severely unkempt, dehydrated | Moribund, unresponsive | Severe respiratory distress |
Action Points:
-
Score 1: Increase monitoring frequency.
-
Score 2: Implement supportive care (fluid therapy, nutritional support), consider dose reduction.
-
Score 3: Euthanize the animal according to IACUC-approved humane endpoints.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review - this compound (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. freimann.nd.edu [freimann.nd.edu]
- 5. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 6. Rodent Fluid Regulation | Office of Research [bu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of iron supplementation in mice with hypoferremia induced by obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Trientine hydrochloride treatment duration for research studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Trientine hydrochloride. The following guides and FAQs are intended to help optimize treatment duration and ensure reliable, reproducible results in research studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is as a selective copper chelating agent. Its active moiety, triethylenetetramine (B94423) (TETA), forms a stable complex with copper ions, which is then readily excreted by the kidneys, primarily through urine. This action reduces the accumulation of copper in tissues. Additionally, Trientine can inhibit the intestinal absorption of copper, further contributing to a negative copper balance in the body.
Q2: What are the main differences between Trientine dihydrochloride (B599025) and Trientine tetrahydrochloride?
A2: The main differences lie in their stability and bioavailability. Trientine dihydrochloride (TETA-2HCl) capsules are inherently unstable at room temperature, sensitive to humidity, and typically require refrigerated storage. In contrast, Trientine tetrahydrochloride (TETA-4HCl) is a more stable formulation that is stable at room temperature for extended periods (e.g., 36 months).[1] Pharmacokinetic studies have shown that TETA-4HCl tablets dissolve faster and have greater bioavailability compared to TETA-2HCl capsules.[1]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a solid powder and is soluble in water. For in vitro use, it is recommended to prepare fresh aqueous stock solutions on the day of use. Storing aqueous solutions for more than one day is not advised due to potential stability issues.[2] For longer-term storage, the solid compound should be kept at -20°C.[2] Stock solutions in methanol (B129727) can also be prepared for certain analytical procedures.
Q4: What are the key biomarkers for assessing Trientine's efficacy in vivo?
A4: The most common pharmacodynamic biomarkers are related to copper metabolism. These include:
-
24-Hour Urinary Copper Excretion (UCE): Successful chelation therapy leads to a significant increase in the amount of copper excreted in the urine over a 24-hour period.
-
Serum Non-Ceruloplasmin-Bound Copper (NCC): This represents the "free" or toxic fraction of copper in the circulation. Effective treatment with Trientine should lead to a decrease in NCC levels. Monitoring NCC is a reliable way to assess treatment efficacy.[3][4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | Poor Aqueous Solubility/Rapid Dilution: Trientine, like many small molecules, can "crash out" of solution when a concentrated organic stock is rapidly diluted into the aqueous culture medium.[5] | 1. Use a Serial Dilution Approach: Instead of adding the stock directly, perform an intermediate dilution in a small volume of serum-free media or PBS first. 2. Slow Addition & Agitation: Add the Trientine solution drop-wise to the final volume of media while gently swirling or vortexing to promote rapid dispersal.[5] 3. Pre-warm the Media: Using media pre-warmed to 37°C can improve solubility during dilution.[5][6] |
| Inconsistent Results Between Experiments | Compound Instability: Trientine dihydrochloride is sensitive to humidity and can form a dihydrate at relative humidity above 40%, which reduces its solubility and may impact efficacy. Aqueous solutions are not stable for long periods.[2] | 1. Use a Stable Formulation: Whenever possible, use the more stable Trientine tetrahydrochloride (TETA-4HCl) form for research to ensure consistency. 2. Proper Storage: Store the solid compound as recommended by the manufacturer (e.g., -20°C, under inert gas).[2] 3. Prepare Fresh Solutions: Always prepare aqueous working solutions fresh for each experiment and do not store them for more than a day.[2] |
| Unexpected Neurological Effects in Animal Models | Rapid Copper Mobilization: The initiation of chelation therapy can sometimes lead to a rapid mobilization of copper stores, which may paradoxically worsen neurological symptoms, particularly in neurodegenerative models.[4] | 1. Start with a Lower Dose: Begin the treatment course with a lower dose and gradually escalate to the target dose over several days or weeks. 2. Monitor Behavior Closely: Implement a detailed behavioral monitoring plan for the initial phase of treatment to detect any adverse neurological signs early. 3. Correlate with Biomarkers: Measure serum NCC and urinary copper excretion to correlate clinical signs with copper mobilization kinetics. |
Optimizing Treatment Duration & Dose
The optimal dose and duration of this compound treatment are highly dependent on the experimental model. Below are examples from preclinical research studies to serve as a starting point for experimental design.
| Model System | Disease Area | Species | Dose | Duration | Key Findings & Efficacy Endpoint |
| In Vitro | Cancer | Murine Fibrosarcoma Cells | 10 mM | 2-6 days | Induced apoptosis via activation of the p38 MAPK pathway. |
| In Vivo | Neurodegeneration (Alzheimer's) | APP/PS1 Transgenic Mouse | 60 or 180 mg/kg/day (gavage) | 3 months | Reduced Aβ deposition and synapse loss; inhibited the RAGE/NF-κB/BACE1 pathway.[7][8] |
| In Vivo | Cardiovascular Disease | Sprague-Dawley Rat (Pressure Overload-Induced Hypertrophy) | 21.9 mg/kg/day (low dose) vs. 87.6 mg/kg/day (high dose) | 6 weeks | Low dose replenished myocardial copper and suppressed cardiac hypertrophy; high dose did not.[9] |
| In Vivo | Cancer | Murine Fibrosarcoma (Transplantation Model) | Not specified | 10-24 days | Inhibited tumor growth, with effects comparable to 3 Gy X-irradiation. |
| In Vivo | Neurodegeneration (ALS) | SOD1 (G93A) Transgenic Mouse | Not specified | Not specified | Combined with ascorbate (B8700270), delayed onset of neurological signs and time to paralysis.[10] |
Key Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
This protocol provides a general guideline for preparing this compound for use in cell culture experiments.
-
Reconstitution of Stock Solution:
-
This compound is soluble in water.[11]
-
To prepare a 100 mM stock solution, dissolve 21.92 mg of this compound (FW: 219.2 g/mol ) into 1 mL of sterile, cell culture-grade water.
-
Vortex thoroughly until the compound is completely dissolved.
-
Note: Aqueous solutions are not recommended to be stored for more than one day.[2] It is critical to prepare this stock solution fresh immediately before use.
-
-
Preparation of Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
To minimize precipitation, perform a serial or intermediate dilution. For example, to achieve a final concentration of 100 µM in 10 mL of media:
-
Pipette 99 µL of pre-warmed, serum-free medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 100 mM stock solution to create a 1 mM intermediate solution. Gently vortex.
-
Add 100 µL of the 1 mM intermediate solution to 9.9 mL of complete, pre-warmed cell culture medium.
-
-
Mix the final working solution by gentle inversion.
-
-
Cell Treatment and Viability Assay (Example: MTT Assay):
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Remove the old media and replace it with media containing the desired final concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution (typically 5 mg/mL) to each well.[12]
-
Incubate for 1 to 4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the crystals.[12]
-
Read the absorbance on a plate reader, typically at 570 nm.[12]
-
Protocol 2: Measurement of 24-Hour Urinary Copper Excretion (UCE)
This protocol outlines the standard procedure for collecting samples to measure UCE, a key pharmacodynamic marker.
-
Preparation:
-
Obtain a special, acid-washed or metal-free plastic container for urine collection to avoid contamination.
-
The subject should maintain their usual diet and fluid intake unless otherwise instructed.
-
-
Collection Procedure:
-
Day 1: Upon waking in the morning, the subject should urinate into the toilet, discarding the first sample. Note this exact time as the start of the 24-hour collection period.
-
For the next 24 hours, all subsequent urine must be collected in the special container.
-
The container should be capped and stored in a refrigerator or a cool place throughout the collection period.
-
Day 2: Exactly 24 hours after the start time, the subject should urinate one last time and add this final sample to the container.
-
Record the total volume of urine collected.
-
-
Sample Processing and Analysis:
-
An aliquot of the well-mixed 24-hour urine collection is taken for analysis.
-
The copper concentration in the aliquot is measured, typically using Inductively Coupled Plasma/Mass Spectrometry (ICP/MS) or Atomic Absorption Spectrometry.
-
The final UCE is calculated and expressed as micrograms (mcg) or micromoles (µmol) of copper per 24 hours. Normal excretion is typically less than 30-60 mcg/24h, while effective chelation therapy will significantly elevate this value.
-
Protocol 3: Determination of Non-Ceruloplasmin-Bound Copper (NCC)
NCC is a calculated value representing the "free" copper not bound to ceruloplasmin. An alternative direct measurement is Exchangeable Copper (CuEXC).
-
Calculated NCC (NCC-Cal):
-
Principle: This method indirectly estimates NCC by subtracting the amount of copper bound to ceruloplasmin from the total serum copper.
-
Required Measurements:
-
Total serum copper (µg/dL)
-
Serum ceruloplasmin (mg/dL)
-
-
Calculation:
-
NCC (µg/dL) = Total Serum Copper (µg/dL) - [Ceruloplasmin (mg/dL) x 3]
-
-
Note: This calculation assumes that each milligram of ceruloplasmin binds approximately 3 micrograms of copper. This method has limitations and can be inaccurate, especially at very low ceruloplasmin levels.
-
-
Exchangeable Copper (CuEXC) Assay:
-
Principle: This method directly measures the labile fraction of copper that can be mobilized by a strong chelating agent like EDTA.[13][14]
-
Procedure Outline:
-
Serum samples are incubated with an EDTA solution for a set period (e.g., 1 hour).[13]
-
The sample is then subjected to ultrafiltration to separate the small molecular weight copper-EDTA complexes from the large protein-bound copper (i.e., ceruloplasmin-copper).[13]
-
The copper concentration in the filtrate is measured using a sensitive technique like atomic absorption spectrometry. This value represents the CuEXC.[15]
-
-
Relative Exchangeable Copper (REC): For diagnostic purposes, the REC is often calculated as (CuEXC / Total Serum Copper) x 100%. An REC value >18.5% is highly suggestive of Wilson's Disease.[16]
-
Visualized Pathways and Workflows
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for an in vivo study.
Caption: Troubleshooting logic for inconsistent in vitro data.
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trientine Reduces BACE1 Activity and Mitigates Amyloidosis via the AGE/RAGE/NF-κB Pathway in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trientine selectively delivers copper to the heart and suppresses pressure overload-induced cardiac hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benefit of a combined treatment with trientine and ascorbate in familial amyotrophic lateral sclerosis model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Quality this compound at Best Price, USP/BP Standards [anglebiopharma.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. New tools for Wilson’s disease diagnosis: exchangeable copper fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Relative Exchangeable Copper, Exchangeable Copper and Total Copper in the Diagnosis of Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repository.usmf.md [repository.usmf.md]
Troubleshooting inconsistent results in Trientine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trientine hydrochloride. The information is presented in a question-and-answer format to directly address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common issue and can stem from several factors related to the handling and properties of this compound. Here are the primary aspects to investigate:
-
Formulation and Stability: Trientine is available in two common salt forms: Trientine dihydrochloride (B599025) (TETA-2HCl) and Trientine tetrahydrochloride (TETA-4HCl).[1][2] The dihydrochloride form is inherently unstable at room temperature and requires refrigeration (2-8°C).[1][2] Exposure to ambient temperatures, humidity, and oxygen can lead to its degradation.[2] The tetrahydrochloride form is more stable at room temperature.[2] Ensure you are using the correct form for your experimental setup and storing it appropriately. Degradation of the compound will lead to a lower effective concentration and thus, variable results.
-
Solution Preparation and Storage: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If a stock solution must be made, it should be stored at -20°C for short periods, though stability under these conditions should be validated in your lab. One source suggests that aqueous solutions should not be stored for more than one day.[3]
-
pH of the Medium: The copper-chelating activity of Trientine is pH-dependent. Its stability and effectiveness are higher under neutral or slightly acidic conditions.[4] Significant changes in the pH of your cell culture medium during the experiment could affect the compound's activity and lead to variability.
-
Presence of Impurities: Technical grade Trientine can contain impurities such as other polyamines which may have biological activity.[5] Ensure you are using a high-purity, pharmaceutical-grade this compound for your experiments.
Troubleshooting Workflow for Inconsistent Cell Viability Results
Q2: My quantification of this compound by HPLC is showing variable peak areas and retention times. How can I troubleshoot this?
A2: Variability in HPLC analysis of this compound can be due to several factors, ranging from sample preparation to the chromatographic conditions.
-
Mobile Phase pH: The retention of Trientine, being a polyamine, is highly sensitive to the pH of the mobile phase. Small shifts in pH can lead to significant changes in retention time. Ensure the mobile phase is well-buffered and its pH is consistent across runs.
-
Column Choice and Condition: A C8 or C18 column is typically used for Trientine analysis.[6] Column degradation or contamination can lead to peak tailing, broadening, and shifting retention times. Ensure the column is properly equilibrated and cleaned between runs.
-
Derivatization: Trientine lacks a strong chromophore, which can make UV detection challenging and less sensitive. While direct UV detection at low wavelengths (e.g., 220 nm) is possible, derivatization with a UV-absorbing or fluorescent tag is often employed for better sensitivity and specificity. Incomplete or variable derivatization will lead to inconsistent results.
-
Sample Stability: As mentioned previously, this compound can degrade, especially in solution. Analyze samples as quickly as possible after preparation. One study noted that sample solutions stored at 6°C showed no significant change in assay value for up to 48 hours.[4]
Q3: We are not observing the expected copper chelation effect in our in vitro assay. What could be the reason?
A3: If you are not seeing the expected copper chelation, consider the following:
-
Assay pH: The copper-binding affinity of Trientine is pH-dependent, with stable complexes formed under neutral or slightly acidic conditions.[7] Ensure your assay buffer is within the optimal pH range for Trientine-copper interaction.
-
Competition with Other Cations: Trientine can also chelate other divalent cations, such as zinc and iron, although its affinity for copper is higher.[8] The presence of high concentrations of other competing cations in your assay system could interfere with copper chelation.
-
Trientine Concentration and Purity: Verify the concentration and purity of your this compound solution. Degradation or impurities will reduce the effective concentration of the active chelator.
-
Choice of Copper Salt: Ensure the copper salt you are using is soluble and available for chelation in your assay buffer.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound experiments.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Observations |
| Murine Fibrosarcoma (QRsp-11) | Fibrosarcoma | ~10,000 (10 mM) | Induced apoptosis.[1] |
| MCF-7 | Breast Cancer | 50-100 | Induced cellular senescence.[6] |
| HeLa | Cervical Cancer | Not explicitly reported | Inhibited growth in preclinical studies.[6] |
| Hepatocellular Carcinoma (HCC) cells | Liver Cancer | Not cytotoxic in vitro | Suppressed tumor development and angiogenesis in vivo. |
Note: IC50 values for Trientine can vary significantly depending on the cell line, experimental conditions, and duration of exposure. The provided data is for reference and should be empirically determined for your specific system.
Table 2: Pharmacokinetic Parameters of Trientine in Humans
| Parameter | Value | Conditions |
| Tmax (median) | 1.49 hours | Steady state in Wilson's disease patients. |
| Terminal Half-life (range) | 2.33 - 6.99 hours | Steady state in Wilson's disease patients. |
| Bioavailability | Low and highly variable | High first-pass metabolism.[2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare fresh serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without Trientine).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. In Vitro Copper Chelation Assay (BCS Assay)
This protocol is based on the use of Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) as an indicator for cuprous (Cu+) ions.
-
Materials:
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Bathocuproinedisulfonic acid disodium salt (BCS) solution
-
Ascorbic acid (to reduce Cu²⁺ to Cu⁺)
-
Buffer solution (e.g., HEPES or MES) at the desired pH
-
-
Procedure:
-
Prepare a solution of CuSO₄ in the chosen buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
In a 96-well plate, add the CuSO₄ solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no Trientine.
-
Add ascorbic acid to each well to reduce Cu²⁺ to Cu⁺.
-
Add the BCS solution to each well. BCS forms a colored complex with free Cu⁺.
-
Incubate for a short period at room temperature.
-
Measure the absorbance at the wavelength corresponding to the Cu⁺-BCS complex (typically around 483 nm).
-
A decrease in absorbance indicates that Trientine has chelated the copper, making it unavailable to bind with BCS. Calculate the percentage of copper chelation relative to the control.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Cellular Signaling
This compound's primary mechanism of action is the chelation of copper. However, research has shown that it can also modulate specific signaling pathways, which may contribute to its therapeutic effects beyond copper removal.
References
- 1. Trientine, a copper-chelating agent, induced apoptosis in murine fibrosarcoma cells by activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ansm.sante.fr [ansm.sante.fr]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of Trientine hydrochloride in oral gavage studies
Technical Support Center: Trientine Hydrochloride Oral Gavage Studies
This guide provides researchers, scientists, and drug development professionals with essential information for improving the bioavailability of this compound in oral gavage studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound's oral bioavailability is generally low and can be highly variable. Key challenges include:
-
Poor Absorption: Trientine is a Biopharmaceutical Classification System (BCS) Class III drug, meaning it has high solubility but poor absorption.[1]
-
Formulation Stability: Trientine dihydrochloride (B599025) (2HCl) is unstable at room temperature, sensitive to moisture and oxygen, and may require refrigerated storage to prevent degradation.[1][2] The tetrahydrochloride (4HCl) salt offers improved room temperature stability.[1][2]
-
Food and Mineral Interactions: Co-administration with food, milk, or mineral supplements (e.g., iron, zinc, calcium, magnesium) can significantly decrease the absorption of Trientine by chelation in the gastrointestinal tract.[3][4]
-
Salt Form: The choice of salt has a significant impact. Trientine tetrahydrochloride (TETA 4HCl) has demonstrated more rapid absorption and greater systemic exposure compared to Trientine dihydrochloride (TETA 2HCl).[5][6]
Q2: Which salt form of Trientine offers better bioavailability?
A2: Studies have shown that Trientine tetrahydrochloride (TETA 4HCl) provides greater systemic exposure and more rapid absorption than an equivalent dose of Trientine dihydrochloride (TETA 2HCl).[5][6] In a study with healthy subjects, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were approximately 68% and 56% greater, respectively, for the 4HCl salt compared to the 2HCl salt.[5][6]
Q3: How does food impact the absorption of this compound?
A3: Food can inhibit the absorption of this compound.[4] It is crucial to administer Trientine on an empty stomach. For clinical studies and to maintain consistency in preclinical studies, it is recommended to dose at least one hour before or two hours after feeding.[4][7]
Q4: Can this compound be co-administered with other drugs or supplements?
A4: Co-administration with other oral drugs, especially mineral supplements, should be avoided. Trientine can chelate non-copper cations, which decreases its absorption and potentially the absorption of the other substances.[3] A washout period of at least one to two hours between the administration of Trientine and other oral products is recommended.[3][4]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between study animals.
-
Possible Cause: Inconsistent dosing administration relative to feeding times.
-
Solution: Strictly adhere to a standardized fasting and feeding schedule. Ensure all animals are fasted for a consistent period before dosing and that food is reintroduced at the same time post-dose.
-
-
Possible Cause: Instability of the Trientine dihydrochloride formulation. The 2HCl salt is hygroscopic and can degrade at room temperature, leading to reduced solubility and potency.[1]
-
Possible Cause: Inaccurate gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques to minimize variability in dose delivery and animal stress.
-
Issue 2: Lower than expected systemic exposure (low AUC and Cmax).
-
Possible Cause: Use of the dihydrochloride (2HCl) salt.
-
Possible Cause: Interaction with components in the vehicle or diet.
-
Solution: Use a simple, inert vehicle for the dosing solution (e.g., water). Ensure the diet is free from high concentrations of minerals that could interfere with Trientine absorption.
-
-
Possible Cause: The formulation is not fully dissolved.
Issue 3: Formulation and stability problems.
-
Possible Cause: Degradation of Trientine dihydrochloride.
-
Possible Cause: Hygroscopicity of the compound.
-
Solution: Handle the compound in a low-humidity environment and store it in airtight containers. Prepare solutions fresh to avoid issues related to moisture absorption over time.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Trientine Tetrahydrochloride (TETA 4HCl) and Trientine Dihydrochloride (TETA 2HCl) in Healthy Adults
| Parameter | Trientine Tetrahydrochloride (TETA 4HCl) | Trientine Dihydrochloride (TETA 2HCl) | Percentage Increase with 4HCl |
| Cmax (Maximum Plasma Concentration) | Greater by ~68% | Baseline | ~68% |
| AUC (Extent of Absorption) | Greater by ~56% | Baseline | ~56% |
| Tmax (Time to Cmax) | 2.00 hours | 3.00 hours | Faster Absorption |
Data derived from a crossover study in healthy adult subjects receiving a single dose equivalent to 600 mg of trientine base.[5][6]
Experimental Protocols
Protocol: Oral Gavage Administration of this compound in Rats
This protocol is a general guideline and should be adapted based on specific study requirements and institutional animal care and use committee (IACUC) regulations.
1. Materials:
-
This compound (either 2HCl or 4HCl salt)
-
Vehicle (e.g., sterile water for injection)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, straight or curved, with a ball tip)
-
Syringes
-
Analytical balance
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
2. Formulation Preparation (to be prepared fresh daily):
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the concentration of the dosing solution (mg/mL).
-
Weigh the this compound powder accurately using an analytical balance.
-
Add the powder to a suitable container with the measured volume of the vehicle (e.g., sterile water).
-
Mix thoroughly using a vortex mixer until the powder is completely dissolved. If necessary, sonicate for a short period to aid dissolution.
-
Verify the final pH of the solution.
-
Store the formulation appropriately until use (e.g., at 2-8°C if using the 2HCl salt).
3. Animal Preparation and Dosing Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) before dosing, with free access to water.
-
Weigh each animal immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Fill the syringe with the calculated dose volume.
-
Introduce the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the formulation slowly and steadily.
-
Withdraw the needle carefully.
-
Monitor the animal for any signs of distress post-administration.
-
Return the animal to its cage. Food can be reintroduced at a standardized time post-dose (e.g., 2 hours).
4. Sample Collection (Pharmacokinetic Analysis):
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein, or via cannula).
-
Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant).
-
Store plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Visualizations
Caption: Workflow for this compound Oral Gavage Studies.
Caption: Factors Influencing Trientine Oral Bioavailability.
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reference.medscape.com [reference.medscape.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Comparison of the Pharmacokinetic Profiles of Trientine Tetrahydrochloride and Trientine Dihydrochloride in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Trientine Hydrochloride in Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Trientine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of this copper-chelating agent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chelating agent with a high affinity for copper (II) ions.[1] Its primary mechanism involves forming a stable complex with copper, which is then excreted from the body, primarily through urine.[2][3] This action effectively reduces the concentration of free copper in the bloodstream and tissues.[2] While its main clinical application is in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation, it is also used in research to study the roles of copper in various biological processes.[4]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound stems from its ability to chelate other divalent metal ions besides copper, most notably zinc (Zn) and iron (Fe).[5] This can lead to a depletion of these essential metals, potentially confounding experimental results. Additionally, at high concentrations, Trientine has been observed to induce apoptosis in certain cell types through the activation of the p38 MAPK signaling pathway, an effect that may be independent of its copper-chelating activity.[1]
Q3: How can I minimize the off-target chelation of other metals in my experiments?
To minimize the chelation of other metals, it is crucial to use the lowest effective concentration of this compound required to achieve the desired level of copper depletion. Performing a dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental model. Additionally, consider supplementing your culture media or animal diet with physiological concentrations of zinc and iron to counteract any unintended chelation. However, be aware that co-administration can sometimes interfere with the absorption of both the chelator and the supplemented metal.[6]
Q4: At what concentration is this compound typically used in cell culture experiments?
The effective concentration of this compound in cell culture can vary significantly depending on the cell type and the specific research question. Based on published studies, concentrations can range from micromolar (µM) to millimolar (mM). For example, a study on murine fibrosarcoma cells used a concentration of 10 mM to induce apoptosis.[1] It is essential to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Data Presentation
Table 1: Comparative Stability Constants of Trientine with Divalent Metal Ions
The following table summarizes the stability constants (log K) for the formation of a 1:1 complex between Trientine and various divalent metal ions. A higher log K value indicates a stronger binding affinity.
| Metal Ion | Stability Constant (log K) | Reference |
| Copper (Cu²⁺) | 20.4 | [1] |
| Zinc (Zn²⁺) | 12.1 | [1] |
| Iron (Fe²⁺) | 7.8 | [1] |
| Manganese (Mn²⁺) | 4.9 | [1] |
Data measured at 20°C in 0.1 molar KCl.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to create a range of concentrations for your dose-response experiment.
-
Treatment: Remove the old media from the wells and replace it with fresh media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: In Vivo Administration in a Murine Cancer Model
This protocol provides a general framework for administering this compound to mice in a xenograft cancer model.
Materials:
-
This compound
-
Sterile water or saline for injection
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Appropriate administration equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Dose Preparation: Dissolve this compound in sterile water or saline to the desired concentration. The dosage will need to be optimized for your specific model, but studies have used oral administration.[4]
-
Administration: Administer the this compound solution to the mice. Oral gavage is a common method.[4][6] The frequency of administration will also need to be determined based on the experimental design (e.g., daily).
-
Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice according to approved institutional protocols. Tumors and other relevant tissues can be collected for further analysis (e.g., histology, western blotting).
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in cell culture.
-
Possible Cause 1: Off-target metal chelation.
-
Troubleshooting Step: Supplement the culture medium with physiological concentrations of zinc and iron to see if this rescues the cytotoxic effect.
-
-
Possible Cause 2: Induction of apoptosis via off-target signaling.
-
Troubleshooting Step: Investigate the activation of apoptosis-related signaling pathways, such as the p38 MAPK pathway, using techniques like western blotting for phosphorylated p38.[1] Consider using a p38 MAPK inhibitor as a control to see if it mitigates the cytotoxicity.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent used to dissolve the this compound is below the toxic threshold for your cell line. Run a vehicle-only control with the highest concentration of solvent used.
-
Issue 2: Inconsistent or no observable effect on copper-dependent processes.
-
Possible Cause 1: Insufficient concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to ensure you are using a concentration sufficient to chelate copper in your experimental system.
-
-
Possible Cause 2: Inactivation of this compound.
-
Troubleshooting Step: Trientine can be inactivated by binding to metals in the culture medium.[6] Consider using a serum-free or low-serum medium for the duration of the treatment, if possible for your cell line.
-
-
Possible Cause 3: Cell line-specific resistance.
-
Troubleshooting Step: Some cell lines may have more robust copper homeostasis mechanisms. Consider using a different cell line or a higher concentration of this compound, while carefully monitoring for off-target effects.
-
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Experimental workflow to minimize off-target effects.
Caption: Troubleshooting unexpected cytotoxicity with Trientine.
References
- 1. Trientine, a copper-chelating agent, induced apoptosis in murine fibrosarcoma cells by activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 3. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. This compound Capsules, USP [dailymed.nlm.nih.gov]
- 7. tga.gov.au [tga.gov.au]
Validation & Comparative
A Comparative Analysis of Trientine Hydrochloride and Other Copper Chelators in the Management of Wilson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trientine hydrochloride with other primary copper chelating agents, D-penicillamine and Zinc salts, used in the treatment of Wilson's disease. This analysis is supported by clinical and experimental data to inform research and drug development efforts in the field of copper metabolism disorders.
Introduction to Copper Chelators in Wilson's Disease
Wilson's disease is a genetic disorder characterized by the excessive accumulation of copper in the body, primarily in the liver and brain, due to mutations in the ATP7B gene.[1] This copper overload leads to hepatic and neurological dysfunction. The mainstay of treatment involves lifelong therapy with copper chelating agents to remove excess copper and prevent its re-accumulation.[2][3] The primary agents used are this compound, D-penicillamine, and Zinc salts, each with distinct mechanisms of action and clinical profiles.
Mechanism of Action
The therapeutic strategies for Wilson's disease revolve around two main principles: promoting the excretion of accumulated copper and preventing its absorption from the gastrointestinal tract.
This compound: Trientine is a chelating agent that forms a stable, soluble complex with copper, which is then readily excreted in the urine.[4][5] Its primary mechanism is the systemic removal of copper from the body.[6] Some evidence also suggests that trientine may have a secondary effect of reducing copper absorption in the gut.[1]
D-penicillamine: As a chelating agent, D-penicillamine binds to excess copper, facilitating its urinary excretion.[7] It is a potent cupriuretic agent.[6] The process of chelation by D-penicillamine involves the reduction of Cu(II) to Cu(I), which can lead to the generation of reactive oxygen species.[8]
Zinc Salts: Zinc therapy operates differently from traditional chelators. It works by blocking the intestinal absorption of copper.[9] Zinc induces the synthesis of metallothionein (B12644479) in intestinal cells, a protein that has a high affinity for copper.[10][11] Copper binds to metallothionein within the enterocytes, and is subsequently sloughed off during the normal turnover of these cells, effectively preventing its entry into the bloodstream.[10]
Signaling Pathway of Copper Chelation
References
- 1. Efficacy and safety of oral chelators in treatment of patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIE Multimedia - 24-hour urine copper test [sbrmc.adam.com]
- 5. 24 hour urine copper output measurement | Allina Health [account.allinahealth.org]
- 6. gi.testcatalog.org [gi.testcatalog.org]
- 7. researchgate.net [researchgate.net]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Clinical Evaluation and Assessment of Instruments and Biomarkers in Subjects With Wilson Disease | University of Miami Health System [umiamihealth.org]
- 10. acibademhealthpoint.com [acibademhealthpoint.com]
- 11. Frontiers | Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis [frontiersin.org]
A Comparative Guide to the Mechanisms of Action of Trientine Hydrochloride and Other Wilson's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Trientine hydrochloride and its primary alternatives, D-penicillamine and zinc salts, for the treatment of Wilson's disease. The information is supported by experimental data from clinical studies to aid in research and drug development.
Overview of Therapeutic Agents for Wilson's Disease
Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent copper accumulation, primarily in the liver and brain.[1][2] The mainstay of treatment involves lifelong pharmacological therapy to remove excess copper and prevent its reaccumulation.[3] The primary therapeutic agents are the chelators D-penicillamine and this compound, and zinc salts.[4]
This compound is a copper-chelating agent that forms a stable complex with copper, which is then excreted in the urine.[5] It is often used as a second-line therapy for patients intolerant to D-penicillamine.[4]
D-penicillamine , another chelating agent, also promotes the urinary excretion of copper.[6] It has been a long-standing treatment for Wilson's disease but is associated with a higher incidence of adverse effects.[6][7]
Zinc salts work by a different mechanism, primarily by blocking the intestinal absorption of copper.[5] They are often used for maintenance therapy and in patients with neurological presentations due to a lower risk of neurological worsening.[1][3]
Comparative Efficacy: Quantitative Data
The following tables summarize key efficacy data from comparative studies of this compound, D-penicillamine, and zinc salts.
Table 1: Comparison of Trientine Tetrahydrochloride and D-penicillamine in Adults (CHELATE Trial)
| Parameter | Trientine Tetrahydrochloride | D-penicillamine | Key Findings |
| Mean Difference in Serum Non-Ceruloplasmin-Bound Copper (NCC) at 24 weeks (µg/L) | -9.1 (95% CI -24.2 to 6.1) | Reference | Trientine was non-inferior to D-penicillamine. |
| Mean Difference in 24-hour Urinary Copper Excretion at 24 weeks (µg/24 h) | Lower than D-penicillamine by 237.5 (99% CI 115.6 to 359.4) | Reference | D-penicillamine leads to higher urinary copper excretion. |
Data from the CHELATE trial, a randomized, open-label, non-inferiority, phase 3 trial in stable adult patients with Wilson's disease.
Table 2: Comparison of D-penicillamine and Zinc Salts in Symptomatic Adults (Systematic Review & Meta-Analysis)
| Outcome | D-penicillamine | Zinc Salts | Key Findings |
| Pooled Improved Rate in Hepatic WD | No significant difference | No significant difference | Both are effective for hepatic symptoms.[6] |
| Pooled Improved Rate in Neurological WD | 56.3% (95% CI: 37.5%–75.1%) | 80.2% (95% CI: 67.2%–93.2%) | Zinc salts appear to be superior for neurological improvement.[6] |
Data from a systematic review and meta-analysis of sixteen studies.[6]
Table 3: Comparison of Treatment Ineffectiveness in Pediatric Patients
| Drug | Rate of Change Due to Ineffectiveness | Key Findings |
| Trientine | 44% (22/50) | Trientine had the highest rate of change due to ineffectiveness in this pediatric cohort.[8] |
| Zinc Salts | 25% (15/61) | Zinc salts had a lower rate of ineffectiveness compared to Trientine.[8] |
| D-penicillamine | 5% (2/37) | D-penicillamine had the lowest rate of change due to ineffectiveness.[8] |
Data from a study on 90 pediatric patients with Wilson's disease.[8]
Comparative Safety and Tolerability
Table 4: Adverse Events Leading to Treatment Discontinuation in Pediatric Patients
| Drug | Rate of Change Due to Adverse Events | Key Findings |
| D-penicillamine | 45% (16/37) | D-penicillamine had the highest rate of discontinuation due to adverse effects.[8] |
| Zinc Salts | 23% (14/61) | Zinc salts had a moderate rate of discontinuation.[8] |
| Trientine | 4% (2/50) | Trientine was the best-tolerated drug in this pediatric cohort.[8] |
Data from a study on 90 pediatric patients with Wilson's disease.[8]
A meta-analysis of studies in adults also found that D-penicillamine has a higher incidence of adverse effects and neurological deterioration compared to zinc salts.[6] Trientine is generally considered to have a better safety profile than D-penicillamine.[7][9]
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound, D-penicillamine, and zinc salts are rooted in their distinct interactions with copper metabolism pathways.
Copper Chelation by Trientine and D-penicillamine
Trientine and D-penicillamine are chelating agents that bind to excess copper in the bloodstream and tissues, forming stable, water-soluble complexes that are then excreted by the kidneys. This process reduces the overall copper burden in the body.
Inhibition of Copper Absorption by Zinc Salts
Zinc salts primarily act in the gastrointestinal tract. They induce the synthesis of metallothionein, a protein in the intestinal cells that has a high affinity for copper. Metallothionein binds dietary copper, preventing its absorption into the bloodstream. The copper-metallothionein complex is then shed with the intestinal cells.
Experimental Protocols
This section details the methodologies of key clinical trials cited in this guide.
The CHELATE Trial (NCT03539952)
-
Objective: To compare the efficacy and safety of Trientine tetrahydrochloride (TETA4) with D-penicillamine for maintenance therapy in patients with Wilson's disease.[10][11][12][13]
-
Study Design: A randomized, open-label, non-inferiority, phase 3 trial.[10][11][12][13]
-
Participants: 53 adult patients (aged 18-75 years) with stable Wilson's disease who had been treated with D-penicillamine for at least one year.[10][11][12][13]
-
Intervention: Patients were randomized to either continue their maintenance dose of D-penicillamine or switch to an equivalent dose of TETA4 for 24 weeks, with a subsequent 24-week extension period.[10][11][12][13]
-
Primary Endpoint: The mean difference in serum non-ceruloplasmin-bound copper (NCC) at 24 weeks.[10][11][12][13]
-
Secondary Endpoints: 24-hour urinary copper excretion, serum copper and ceruloplasmin levels, and safety assessments.[10][11][12][13]
Pediatric Comparative Study
-
Objective: To evaluate the efficacy and safety of D-penicillamine, Trientine, and zinc in pediatric patients with Wilson's disease.[8]
-
Study Design: A retrospective analysis of treatment outcomes.[8]
-
Participants: 90 pediatric patients diagnosed with Wilson's disease.[8]
-
Analysis: The study analyzed 148 treatment blocks (37 D-penicillamine, 50 Trientine, and 61 zinc) and recorded the reasons for treatment discontinuation (ineffectiveness or adverse effects).[8]
-
Endpoints: Rates of treatment changes due to ineffectiveness and adverse effects.[8]
Conclusion
This compound, D-penicillamine, and zinc salts are all effective treatments for Wilson's disease, each with a distinct mechanism of action and safety profile.
-
This compound offers a valuable alternative to D-penicillamine, particularly for patients who experience adverse effects, with a comparable efficacy in maintaining copper balance.[10][11][12][13] It is generally better tolerated than D-penicillamine.[8]
-
D-penicillamine is a potent chelator but is associated with a higher rate of adverse events that can lead to treatment discontinuation.[6][7][8]
-
Zinc salts provide an effective mechanism for blocking copper absorption and are particularly favored for maintenance therapy and in patients with neurological symptoms due to their favorable safety profile.[1][3][6]
The choice of therapy should be individualized based on the patient's clinical presentation, tolerance, and treatment goals. Further head-to-head clinical trials, especially directly comparing Trientine and zinc salts in adults, would be beneficial to further refine treatment strategies for Wilson's disease.
References
- 1. The Role of Zinc in the Treatment of Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjn.com.ro [rjn.com.ro]
- 3. droracle.ai [droracle.ai]
- 4. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Comparison of the Effectiveness and Safety of d-Penicillamine and Zinc Salt Treatment for Symptomatic Wilson Disease: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of D-penicillamine, trientine and zinc in pediatric Wilson disease patients | Sciety [sciety.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.au.dk [pure.au.dk]
- 11. Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Assessing the Reproducibility of Trientine Hydrochloride Experimental Findings: A Comparative Guide
This guide provides a comprehensive comparison of experimental findings for Trientine hydrochloride, primarily focusing on its application in Wilson's disease and emerging research in oncology. It is intended for researchers, scientists, and drug development professionals to objectively assess the product's performance against alternatives, supported by experimental data and detailed protocols.
Overview of this compound
This compound is a copper-chelating agent predominantly used in the management of Wilson's disease, a rare genetic disorder characterized by excessive copper accumulation in the body.[1][2] Its primary mechanism of action involves binding to copper to form a stable complex, which is then readily excreted through urine.[2][3][4] This chelation process reduces copper levels in vital organs like the liver and brain.[2] Additionally, Trientine can inhibit the absorption of copper from the gastrointestinal tract, providing a dual-action approach to managing the disease.[3][5]
Two main formulations exist: this compound (e.g., Syprine), which is inherently unstable and requires cold storage, and the more recent, room-temperature-stable Trientine tetrahydrochloride (TETA-4HCl, e.g., Cuvrior).[5][6]
Comparative Efficacy in Wilson's Disease
The most extensive experimental data for Trientine comes from studies comparing it to D-penicillamine, the historical first-line treatment for Wilson's disease.[7]
A pivotal study in assessing Trientine's efficacy is the CHELATE trial, a phase 3 randomized, open-label, non-inferiority trial comparing Trientine tetrahydrochloride (TETA-4HCl) with D-penicillamine for maintenance therapy in adults with stable Wilson's disease.[8][9] Another significant source of comparative data is a large retrospective analysis by Weiss et al. (2013).[10][11]
Table 1: Comparative Efficacy of Trientine vs. D-penicillamine in Wilson's Disease (CHELATE Trial)
| Parameter | Trientine Tetrahydrochloride (TETA-4HCl) | D-penicillamine | Timepoint | Outcome |
| Mean Difference in Serum Non-Ceruloplasmin-Bound Copper (NCC) | -2.2 mg/L | 1.8 mg/L | 24 Weeks | -9.1 µg/L (95% CI -24.2 to 6.1). Non-inferiority margin met.[8] |
| Mean Difference in Serum NCC | 48 Weeks | -15.5 µg/L (95% CI -34.5 to 3.6). Non-inferiority sustained.[8] | ||
| Mean Difference in Urinary Copper Excretion (UCE) | Lower than Penicillamine (B1679230) | Higher than TETA-4HCl | 24 Weeks | 237.5 µg/24 h (99% CI 115.6 to 359.4).[8] |
| Clinical Stability | 100% | 100% | 24 & 48 Weeks | Confirmed by masked clinical adjudication.[8] |
Table 2: Clinical Improvement in Wilson's Disease (Weiss et al. 2013 Retrospective Analysis)
| Parameter | Trientine | D-penicillamine | Line of Therapy | Notes |
| Hepatic Symptom Improvement | 92.6% (25/27 patients) | 90.7% (185/204 patients) | First-Line | No statistically significant difference.[12] |
| Hepatic Symptom Improvement | 68.9% (31/45 patients) | 75.0% (12/16 patients) | Second-Line | No statistically significant difference.[11][12] |
| Neurological Symptom Improvement | 55.0% | 67.5% | First-Line | No statistically significant difference.[10] |
| Neurological Symptom Improvement | 51.0% | 23.1% | Second-Line | No statistically significant difference.[10] |
| Neurological Worsening | 20.0% (4/20 patients) | 5.3% (6/114 patients) | First-Line | Statistically significantly higher rate for Trientine (P=0.042).[11][12] |
Comparative Safety and Tolerability
Trientine is often indicated for patients who are intolerant to D-penicillamine.[4] Clinical data supports that Trientine generally has a better safety profile.
Table 3: Comparative Safety of Trientine vs. D-penicillamine
| Parameter | Trientine | D-penicillamine | Study | Notes |
| Serious Adverse Events | 0 | 3 (leukopenia, cholangiocarcinoma, hepatocellular cancer) | CHELATE Trial[8][9] | Events occurred post-randomization.[8][9] |
| Most Common Adverse Events | Abdominal Pain (15%) | Headache (19%) | CHELATE Trial[8] | All events were mild to moderate and resolved.[8] |
| Treatment Discontinuation due to Adverse Events | 7.1% (10/141 treatments) | 28.8% (94/326 treatments) | Weiss et al. 2013[11] | Difference was statistically significant (P=0.039).[12] |
Experimental Protocols
Reproducibility of findings relies on detailed and consistent experimental methodologies.
This was a randomised, open-label, non-inferiority, phase 3 trial conducted at 15 healthcare centers.[8]
-
Population: 53 adults (aged 18-75) with stable Wilson's disease previously treated with D-penicillamine for at least one year.[8][9]
-
Design:
-
Screening/Baseline (12 weeks): All eligible patients continued their twice-daily D-penicillamine dose to establish stability.[13] Stability was confirmed by an independent adjudication committee.[13]
-
Randomization (1:1): Stable patients were randomly assigned to either continue their D-penicillamine maintenance dose or switch to an equivalent mg-for-mg oral dose of Trientine tetrahydrochloride (TETA-4HCl).[8][13]
-
Treatment Period (24 weeks): Patients were treated as per their assigned group.
-
Extension Period (24 weeks): Further safety and efficacy data were collected.[8]
-
-
Primary Endpoint: The mean difference in serum non-ceruloplasmin-bound copper (NCC) as measured by a speciation assay at 24 weeks. The pre-defined non-inferiority margin was -50 μg/L.[8]
-
Secondary Endpoints: Urinary copper excretion, clinical stability adjudicated by independent clinicians, and adverse event monitoring.[8]
Experimental workflow for the CHELATE non-inferiority trial.
The NCC-Sp assay mentioned in the CHELATE trial is a key diagnostic for assessing copper status.[5] While the precise proprietary details are not public, the principle involves:
-
Sample Collection: Patient serum is collected.
-
Speciation Analysis: Techniques such as size exclusion chromatography coupled with inductively coupled plasma mass spectrometry (SEC-ICP-MS) are used to separate protein-bound copper (like ceruloplasmin) from the "free" or non-ceruloplasmin-bound copper.
-
Quantification: The amount of non-ceruloplasmin-bound copper is quantified, providing a measure of the toxic, unbound copper fraction. Note: This assay is currently considered a research-based tool.[5]
Emerging Research: Trientine in Oncology
Beyond Wilson's disease, preclinical studies are investigating Trientine's potential as an anti-cancer agent, leveraging its copper-chelating properties. Copper is a crucial cofactor for angiogenesis and tumor growth.[14]
-
Hepatocellular Carcinoma (HCC): In a murine HCC xenograft model, Trientine treatment suppressed tumor development and neovascularization and increased apoptosis.[14] Notably, Trientine showed a more potent inhibitory effect on tumor development than D-penicillamine.[14] It did not appear to be directly cytotoxic to tumor cells but significantly suppressed endothelial cell proliferation, suggesting an anti-angiogenic mechanism.[14]
-
Fibrosarcoma: In murine fibrosarcoma cells, Trientine was found to induce apoptosis.[15] This effect was linked to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[15]
Proposed anti-cancer signaling pathway of Trientine.
Conclusion and Reproducibility Assessment
-
Wilson's Disease: The experimental findings for this compound in the treatment of Wilson's disease demonstrate a high degree of reproducibility, particularly through recent, well-structured clinical trials like CHELATE. The data consistently shows that Trientine is non-inferior to D-penicillamine in maintaining copper balance for stable patients and possesses a superior safety profile, leading to significantly lower discontinuation rates.[8][11] This makes it a reliable alternative, especially in patients intolerant to D-penicillamine.[10]
-
Oncology: The findings for Trientine in cancer are preclinical and, while promising, require further investigation to establish reproducibility and clinical relevance. The proposed mechanisms, such as anti-angiogenesis and induction of apoptosis via p38 MAPK activation, provide a strong rationale for continued research.[14][15] Reproducing these findings in different cancer models and eventually in human trials will be critical.
Overall, this compound's efficacy and safety in its primary indication are well-documented and supported by reproducible evidence. Its potential applications in other therapeutic areas are emerging and warrant dedicated further study.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Wilson's disease: what are the relative roles of penicillamine, trientine, and zinc supplementation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. england.nhs.uk [england.nhs.uk]
- 11. Clinical Review - this compound (Waymade-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical Review - this compound (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Trientine Hydrochloride's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trientine hydrochloride, a well-established copper-chelating agent, is gaining attention in oncology for its potential anti-cancer properties. Its primary mechanism of action is believed to be the depletion of copper, an essential cofactor for various enzymes involved in tumor growth, angiogenesis, and metastasis. This guide provides a comparative overview of this compound's impact on different cancer cell lines, supported by available experimental data. While comprehensive data across a wide range of human cancer cell lines is still emerging, this document synthesizes current knowledge to aid researchers in this promising field.
Data Presentation
Table 1: Comparative Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Parameter | Value | Reference |
| QRsp-11 | Murine Fibrosarcoma | Apoptosis Induction | Significant increase in apoptotic cells | [1][2] |
| Murine Hepatocellular Carcinoma | Hepatocellular Carcinoma | Tumor Growth Inhibition | Significant suppression of tumor development | [3] |
| MCF-7 | Human Breast Adenocarcinoma | IC50 | Data Not Available | |
| MDA-MB-231 | Human Breast Adenocarcinoma | IC50 | Data Not Available | |
| A549 | Human Lung Carcinoma | IC50 | Data Not Available | |
| U87 MG | Human Glioblastoma-Astrocytoma | IC50 | Data Not Available |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Cancer Type | Method | Observation | Reference |
| QRsp-11 | Murine Fibrosarcoma | Flow Cytometry | Time-dependent increase in apoptotic cells | [1][2] |
| Murine Hepatocellular Carcinoma | Histology | Increased apoptosis in tumor tissue | [3] | |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Data Not Available | |
| MDA-MB-231 | Human Breast Adenocarcinoma | Not Specified | Data Not Available | |
| A549 | Human Lung Carcinoma | Not Specified | Data Not Available | |
| U87 MG | Human Glioblastoma-Astrocytoma | Not Specified | Data Not Available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3, phospho-Akt, or NF-κB).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflows
General Experimental Workflow for Assessing this compound's Impact
Caption: A general workflow for investigating the effects of this compound on cancer cell lines.
Postulated Signaling Pathway of this compound in Cancer Cells
Caption: Postulated mechanism of this compound's anti-cancer effects via copper chelation.
Conclusion
This compound demonstrates anti-cancer activity, primarily through its copper-chelating properties, leading to the inhibition of angiogenesis and induction of apoptosis. The p38 MAPK pathway has been implicated in its apoptotic mechanism in murine fibrosarcoma cells. While the effects on key cancer-promoting signaling pathways like STAT3, Akt, and NF-κB are suggested by studies on copper depletion, direct evidence for Trientine's impact on these pathways in a variety of human cancer cell lines is needed. Further research is warranted to establish a comprehensive comparative profile of this compound across different cancer types and to elucidate its precise molecular mechanisms of action. This will be crucial for its potential development as a targeted anti-cancer therapeutic.
References
- 1. Trientine, a copper-chelating agent, induced apoptosis in murine fibrosarcoma cells by activation of the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Trientine Hydrochloride in Chronic Disease Models: A Guide for Researchers
Trientine hydrochloride, a selective copper chelating agent, has long been a cornerstone in the management of Wilson's disease. Its role is now expanding, with investigations into its efficacy in other chronic conditions where copper dysregulation is implicated, such as cardiac disease and cancer. This guide provides a comparative overview of Trientine's long-term performance against alternatives, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform future research and development.
Mechanism of Action
This compound exerts its therapeutic effect through a dual mechanism of action. Systemically, it chelates copper to form a stable, water-soluble complex that is then excreted by the kidneys, effectively removing excess copper from the body.[1][2][3] Additionally, Trientine has a direct effect within the gastrointestinal tract, where it inhibits the intestinal absorption of copper, thereby reducing the amount of copper that reaches the liver and enters circulation.[2][4][5] This dual action is critical for establishing and maintaining a negative copper balance in patients with copper overload disorders.[1][2]
Application in Wilson's Disease
Wilson's disease, a genetic disorder of impaired copper excretion, is the primary indication for Trientine. It is typically used as a second-line therapy for patients intolerant to D-penicillamine.
Comparison with D-penicillamine
Long-term observational studies provide the main evidence for comparing Trientine with D-penicillamine. A large, retrospective multicenter cohort study represents the most significant source of comparative efficacy data.
Table 1: Comparison of Clinical Outcomes for Trientine vs. D-penicillamine in Wilson's Disease (First-Line Therapy) Data synthesized from the Weiss et al. (2013) retrospective study as cited in multiple sources.
| Outcome Measure | Trientine (n=36 treatments) | D-penicillamine (n=294 treatments) | Statistical Significance |
| Hepatic Improvement | ~91% | ~91% | Not Significant |
| Neurological Improvement | 55.0% | 67.5% | Not Significant |
| Neurological Worsening | 20.0% | 5.3% | p = 0.042 |
| Treatment Discontinuation (Adverse Events) | 7.1% | 28.8% | p = 0.04 |
Table 2: Comparison of Clinical Outcomes for Trientine vs. D-penicillamine in Wilson's Disease (Second-Line Therapy) Data synthesized from the Weiss et al. (2013) retrospective study as cited in multiple sources.
| Outcome Measure | Trientine (n=105 treatments) | D-penicillamine (n=32 treatments) | Statistical Significance |
| Hepatic Improvement | ~70% | ~70% | Not Significant |
| Neurological Improvement | 51.0% | 23.1% | Not Significant |
| Stable Neurological Disease | 33.3% | 69.2% | Not Reported |
Summary of Findings:
-
Efficacy: Trientine and D-penicillamine demonstrate comparable long-term efficacy in improving or stabilizing hepatic symptoms of Wilson's disease, both as first- and second-line treatments.[6][7]
-
Neurological Outcomes: As a first-line therapy, D-penicillamine was associated with a lower rate of neurological worsening compared to Trientine.[8] However, for second-line therapy, neurological improvement rates were numerically higher with Trientine.
-
Tolerability: Treatment discontinuation due to adverse events is significantly lower with Trientine compared to D-penicillamine, highlighting its superior tolerability profile.[6][9]
Experimental Protocol: Retrospective Efficacy Study
The data cited above is primarily from a large-scale retrospective cohort study. The generalized methodology is as follows:
-
Patient Population: Inclusion of patients with a confirmed diagnosis of Wilson's disease who received monotherapy with either D-penicillamine or Trientine for at least 6 months.[10]
-
Data Collection: Retrospective review of patient medical records to collect data on clinical presentation (hepatic, neurologic), laboratory parameters, treatment history (drug, duration, dosage), and adverse events leading to discontinuation.[10]
-
Outcome Assessment: The clinical course of hepatic and neurological disease is scored at various time points (e.g., 6, 12, 24, 48 months) after initiating therapy.[3] Scoring is typically based on investigator assessment of clinical status relative to baseline.
-
Improvement: Amelioration of presenting symptoms (e.g., normalization of liver function tests, reduction in neurological deficit).
-
Worsening: Deterioration of liver function or progression of neurological symptoms.[7]
-
Stable: No significant change in clinical status.
-
-
Statistical Analysis: Comparison of outcomes between treatment groups, stratified by first-line or second-line therapy.
Emerging Applications in Chronic Cardiac Disease
Recent research has explored the utility of Trientine in chronic cardiac diseases characterized by fibrosis and hypertrophy, such as diabetic cardiomyopathy and heart failure. The rationale stems from observations that abnormal copper homeostasis contributes to myocardial remodeling.[7][11]
Preclinical Models of Cardiac Fibrosis
In animal models of diabetic cardiomyopathy, Trientine has been shown to reduce left ventricular hypertrophy and fibrosis, and improve overall cardiac function.[11] Mechanistically, it is suggested to work by normalizing the expression of copper-dependent enzymes like superoxide (B77818) dismutase (SOD) and inhibiting pathways like transforming growth factor-β (TGF-β), a key mediator of fibrosis.[7][11]
Clinical Trials in Heart Failure
The TRACER-HF Phase 2a trial evaluated Trientine in patients with heart failure with reduced ejection fraction (HFrEF).
Table 3: Key Outcomes from the TRACER-HF Trial (Phase 2a)
| Endpoint (vs. Placebo) | Trientine Dose | Result |
| Primary: Proportional change in NT-proBNP at 12 weeks | 300 mg BID | Not statistically significant |
| Secondary: Proportional change in NT-proBNP at 4 & 8 weeks | 300 mg BID | ~20% reduction (p=0.05 at 4w, p=0.03 at 8w)[12] |
| Secondary: 6-Minute Walk Distance | 300 mg BID | Improvement of 42 meters[12] |
| Secondary: Kansas City Cardiomyopathy Questionnaire (KCCQ) | 300 mg BID | Improved overall score[12] |
| Secondary: Left Ventricular End-Systolic Volume | 150 & 300 mg BID | Improved (reduced)[12] |
Summary of Findings: While the primary endpoint at 12 weeks was not met, the highest dose of Trientine showed promising early reductions in NT-proBNP and improvements in functional capacity and quality of life, justifying further investigation.[12][13]
Experimental Protocol: Cardiac Remodeling Animal Model
A general methodology for evaluating an anti-fibrotic agent like Trientine in a preclinical model of cardiac fibrosis is outlined below.
-
Model Induction: Cardiac fibrosis is induced in rodents (e.g., rats or mice) through methods such as:
-
Surgical: Myocardial infarction via coronary artery ligation or transverse aortic constriction (TAC) to induce pressure overload.[14]
-
Pharmacological/Dietary: Administration of agents like angiotensin II, isoproterenol, or high-salt diet with mineralocorticoids to induce hypertension and fibrosis.[15]
-
-
Treatment Protocol:
-
Animals are randomized to receive this compound or a vehicle control.
-
Trientine is administered daily via oral gavage or in drinking water for a specified duration (e.g., 4-12 weeks).
-
-
Efficacy Assessment:
-
Echocardiography: Performed at baseline and end-of-study to assess cardiac function (e.g., ejection fraction, fractional shortening) and structural changes (e.g., ventricular wall thickness, chamber dimensions).
-
Histology: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome or Picrosirius red) to quantify the extent of collagen deposition and fibrosis.
-
Biomarker Analysis: Tissue or plasma is analyzed for markers of fibrosis (e.g., TGF-β, collagen type I/III) and oxidative stress.
-
Signaling Pathways Modulated by Copper Chelation
Excess intracellular copper can promote pathological signaling through the generation of reactive oxygen species (ROS) and direct interaction with signaling proteins. Copper chelation therapy with agents like Trientine can counteract these effects.
Inhibition of Pro-Fibrotic TGF-β Signaling
Elevated copper levels can amplify TGF-β signaling, a central pathway in fibrosis. Research suggests that copper chelation can inhibit both the canonical (via SMAD proteins) and non-canonical (e.g., PI3K/AKT, MEK/ERK) arms of the TGF-β pathway, thereby reducing the expression of pro-fibrotic genes and markers of epithelial-mesenchymal transition (EMT).[16]
Role in Cuproptosis and Ferroptosis
Recent discoveries have identified "cuproptosis," a novel form of regulated cell death triggered by copper overload.[17] This process involves the aggregation of lipoylated mitochondrial proteins, leading to proteotoxic stress and cell death.[17][18] By reducing intracellular free copper, Trientine may mitigate the toxic cascade that leads to cuproptosis and related cell death pathways like ferroptosis, which are implicated in the pathology of Wilson's disease and other chronic conditions.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. D-Penicillamine, Trientine Only Somewhat Effective in Wilson's Disease [medscape.com]
- 9. Trientine dihydrochloride for Wilson's disease [australianprescriber.tg.org.au]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Rationale and design of a randomised trial of trientine in patients with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRACER-HF: Trientine reduced biomarkers up to 8 weeks - Medical Conferences [conferences.medicom-publishers.com]
- 13. m.youtube.com [m.youtube.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. Experimental cardiac fibrosis: differential time course of responses to mineralocorticoid-salt administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uncovering the Critical Role of Cuproptosis in Wilson Disease: Insights Into Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interplay of Ferroptosis and Cuproptosis in Cancer: Dissecting Metal-Driven Mechanisms for Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new copper chelators against Trientine hydrochloride
A Comparative Guide to New Copper Chelators Versus Trientine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark of new and alternative copper chelators against the established therapeutic, this compound. The information is intended for researchers, scientists, and drug development professionals working on novel treatments for copper overload disorders, such as Wilson's disease. This document summarizes quantitative performance data, details experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to Copper Chelation Therapy
Wilson's disease is a genetic disorder characterized by the accumulation of excess copper in the body, primarily in the liver and brain, leading to severe organ damage[1]. The mainstay of treatment involves lifelong therapy with copper-chelating agents that bind to excess copper, facilitating its excretion from the body[2]. This compound has long been a second-line treatment for patients with Wilson's disease who are intolerant to D-penicillamine[3]. It acts as a selective copper chelator, forming a stable complex with copper that is then excreted through the kidneys[2]. However, the search for more effective and safer chelators is ongoing, driven by the need to overcome the limitations of current therapies, including potential neurological worsening upon initiation of treatment and the need for improved safety profiles[3][4]. This guide evaluates emerging copper chelators in comparison to this compound, providing a data-driven overview for the scientific community.
Comparative Data of Copper Chelators
The following tables summarize the quantitative performance of various copper chelators benchmarked against this compound. Data is compiled from preclinical and clinical studies and presented to facilitate a clear comparison of efficacy and safety profiles.
Table 1: Clinical Efficacy and Safety of Trientine vs. D-penicillamine
| Parameter | Trientine | D-penicillamine | Study Population | Key Findings | Reference |
| Hepatic Improvement (First-Line Therapy) | 92.6% (25/27) | 90.7% (185/204) | Symptomatic Wilson's Disease Patients | Comparable efficacy in improving hepatic symptoms. | [5] |
| Neurologic Improvement (First-Line Therapy) | 55.0% (11/20) | 67.5% (77/114) | Symptomatic Wilson's Disease Patients | D-penicillamine showed a numerically higher, though not statistically significant, rate of neurologic improvement. | [6] |
| Neurologic Worsening (First-Line Therapy) | 20.0% (4/20) | 5.3% (6/114) | Symptomatic Wilson's Disease Patients | Trientine was associated with a statistically significantly higher rate of neurologic worsening. | [7] |
| Treatment Discontinuation due to Adverse Events | 7.1% (10/141) | 28.8% (94/326) | Wilson's Disease Patients | Significantly fewer patients discontinued (B1498344) Trientine due to adverse events. | [3][6] |
Table 2: Comparative Efficacy of Trientine and Other Copper Chelators
| Chelator | Model System | Key Performance Metric | Result Compared to Trientine/Control | Reference |
| Tetrathiomolybdate (TTM) | Wilson's Disease Patients (Neurological Presentation) | Serum Free Copper Levels | TTM demonstrated significantly better control of free copper levels over 8 weeks compared to Trientine. Mean free copper levels increased with Trientine therapy in this study. | [8][9] |
| TDMQ20 | "Toxic Milk" (TX) Mouse Model of Wilson's Disease | Liver Copper Concentration & Fecal Copper Excretion | TDMQ20 was more efficient than D-penicillamine at decreasing liver copper and increasing fecal copper excretion. (Direct comparison with Trientine not available). | [10] |
| Flavonoids (e.g., 3-Hydroxyflavone, Kaempferol) | In vitro (Spectrophotometric assay) | Copper Chelation Potency | Some flavonoids were more potent than Trientine in acidic pH environments, but none surpassed it at physiological pH. | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of copper chelators are provided below.
Spectrophotometric Assay for Copper Chelating Activity (Pyrocatechol Violet Method)
This assay measures the ability of a compound to chelate cupric ions (Cu(II)), thereby preventing their complexation with the indicator dye Pyrocatechol Violet (PV).
Materials:
-
Pyrocatechol Violet (PV) solution (e.g., 2 mM)
-
Copper (II) sulfate (B86663) (CuSO₄) solution (e.g., 1 mM)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Test chelator solutions (various concentrations)
-
This compound solution (as a reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test chelators and this compound in the assay buffer.
-
In a 96-well plate, add 30 µL of each test compound dilution, Trientine standard, or assay buffer (for control wells) to triplicate wells.
-
Add 200 µL of assay buffer to all wells.
-
To all wells except the background control, add 30 µL of the 1x CuSO₄ solution. Add 30 µL of water to the background wells.
-
Incubate the plate at room temperature for 5 minutes.
-
Add 8.5 µL of the PV solution to all wells to initiate the colorimetric reaction.
-
Incubate the plate with shaking at room temperature for 10 minutes.
-
Measure the absorbance at 632 nm using a microplate reader.
-
Calculate the percentage of cupric ion chelation for each sample.
Cell Viability Assay (MTT Assay) for Copper-Induced Cytotoxicity
This assay assesses the ability of a chelator to protect cells from copper-induced toxicity by measuring the metabolic activity of viable cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Copper (II) sulfate (CuSO₄) solution
-
Test chelator solutions
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test chelators and this compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Introduce a cytotoxic concentration of CuSO₄ to the wells (except for the vehicle control) and incubate for 24-48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Express cell viability as a percentage relative to the untreated control cells.
Measurement of Cellular Copper Content by Atomic Absorption Spectroscopy
This method quantifies the total copper content within cells to evaluate the efficacy of chelators in reducing cellular copper accumulation.
Materials:
-
Cultured cells treated with copper and chelators
-
Ultrapure water
-
2% SDS solution
-
40% Nitric acid
-
Glass test tubes
-
Atomic absorption spectrometer with a graphite (B72142) furnace
Procedure:
-
Wash the treated cells multiple times with ice-cold PBS to remove extracellular copper.
-
Collect the cells and suspend them in ultrapure water.
-
Lyse the cells by adding an equal volume of 2% SDS and incubating at 90°C for 15 minutes.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Transfer a known amount of protein lysate (e.g., 100 µg) to a glass test tube and add an equal volume of 40% nitric acid.
-
Incubate at 50°C for 20 minutes to digest the sample.
-
Dilute the sample with ultrapure water and centrifuge to remove any debris.
-
Analyze the copper concentration in the supernatant using an atomic absorption spectrometer.
-
Express the cellular copper content as nmol of copper per mg of protein.
Western Blotting for Copper Transporter Proteins (ATP7A and ATP7B)
This technique is used to assess the expression levels of key copper-transporting ATPases, which are often dysregulated in copper overload disorders.
Materials:
-
Cell lysates from treated cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibodies (anti-ATP7A, anti-ATP7B, and a loading control like anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of copper chelators.
Caption: Signaling pathway of copper-induced cytotoxicity and the mechanism of action of copper chelators.
Caption: General experimental workflow for benchmarking new copper chelators.
Conclusion
The development of new copper chelators with improved efficacy and safety profiles is crucial for advancing the treatment of Wilson's disease and other copper overload disorders. While this compound remains an important therapeutic option, particularly for patients intolerant to D-penicillamine, emerging chelators show promise in preclinical and, in some cases, clinical settings. Tetrathiomolybdate, for instance, has demonstrated superior control of free copper levels compared to Trientine in patients with neurological presentations of Wilson's disease[8][9]. Novel preclinical candidates like TDMQ20 also exhibit high efficacy in animal models[10].
However, a notable gap remains in the availability of direct, head-to-head comparative studies between Trientine and a wider array of new chelators in standardized, quantitative assays. Future research should focus on generating such data to allow for a more robust and direct comparison. The experimental protocols and workflows detailed in this guide provide a framework for such investigations. By systematically evaluating new candidates against established therapies like this compound, the scientific community can accelerate the development of safer and more effective treatments for patients suffering from debilitating copper overload conditions.
References
- 1. Wilson Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wilson’s Disease: A Comprehensive Review of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 5. Determination of copper in biological materials by atomic absorption spectroscopy: a reevaluation of the extinction coefficients for azurin and stellacyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. stainsfile.com [stainsfile.com]
- 9. Liver copper concentration in Wilson's disease: effect of treatment with 'anti-copper' agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Copper-induced cell death mechanisms and their role in the tumor microenvironment [frontiersin.org]
- 12. Analysis of copper levels by atomic absorption [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of Trientine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of trientine hydrochloride, ensuring the protection of both laboratory personnel and the environment.
This compound is identified as a skin and eye irritant and may cause respiratory irritation.[1][2] While it is categorized as slightly hazardous for water, it is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] However, this does not permit its disposal in standard waste streams. Adherence to proper disposal protocols for non-hazardous pharmaceutical waste is mandatory.
Key Disposal Principles for this compound
The foundational principle for the disposal of this compound is that it must not be discarded with household or general laboratory trash, nor should it be allowed to enter the sewage system.[1] The recommended course of action is to manage it as non-RCRA pharmaceutical waste, which requires segregation and proper containment before being handled by a licensed waste disposal service.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, compatible chemical-resistant gloves, and a lab coat.[3]
-
Segregation: Isolate this compound waste from all other waste streams, including general trash, hazardous chemical waste, and biohazardous waste.[4]
-
Containment:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled container.[3][4] These containers are often color-coded; for non-hazardous pharmaceutical waste, a common practice is to use white containers with blue lids.[5]
-
The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should clearly identify the contents, including "this compound."[4][5]
-
Ensure the container is kept securely closed when not in use.
-
-
Storage: Store the sealed waste container in a secure, designated area that is inaccessible to unauthorized personnel, away from general waste and incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of the contained this compound waste through a licensed and certified pharmaceutical waste management service. These services will ensure the waste is transported and disposed of in accordance with federal, state, and local regulations, typically via incineration.[4][5]
Summary of this compound Characteristics
| Characteristic | Finding | Citation |
| RCRA Hazardous Waste Classification | Not a listed hazardous waste. | [1] |
| Physical Hazards | Causes skin and eye irritation; may cause respiratory irritation. | [1][2] |
| Environmental Hazards | Slightly hazardous for water. | [1] |
| Primary Disposal Route | Incineration via a licensed pharmaceutical waste vendor. | [4][5] |
| Prohibited Disposal Methods | Do not dispose of in household garbage or down the sewage system. | [1] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and proper workflow for the disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
